4-Thiazolecarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVYYTRDXNKRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307857 | |
| Record name | Thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30307857 | |
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Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3973-08-8 | |
| Record name | 4-Thiazolecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973088 | |
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| Record name | 4-Thiazolecarboxylic acid | |
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| Record name | Thiazole-4-carboxylic acid | |
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| Record name | 1,3-Thiazole-4-carboxylic acid | |
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| Record name | 4-THIAZOLECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE1ZOP7MLZ | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Thiazolecarboxylic Acid from 4-Methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-thiazolecarboxylic acid, a valuable building block in medicinal chemistry, starting from 4-methylthiazole (B1212942). The primary transformation involves the oxidation of the methyl group at the 4-position of the thiazole (B1198619) ring to a carboxylic acid. This document details the established methodologies, provides explicit experimental protocols, and presents quantitative data to facilitate the replication and optimization of these procedures in a research and development setting.
Reaction Overview
The conversion of 4-methylthiazole to this compound is an oxidation reaction. The methyl group attached to the heterocyclic aromatic ring is oxidized to a carboxylic acid functional group. This can be achieved using strong oxidizing agents. The general transformation is depicted below:
Figure 1: General Reaction Scheme
Caption: Oxidation of 4-methylthiazole to this compound.
Two primary methods for this oxidation are well-documented: oxidation using nitric acid and oxidation with potassium permanganate (B83412). While other methods like catalytic vapor-phase oxidation exist for similar compounds, they often require specialized equipment.[1] This guide will focus on the more common laboratory-scale solution-phase methods.
Synthesis Methodologies and Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound from 4-methylthiazole.
This protocol is adapted from a procedure described in a US Patent, which details the oxidation of an intermediate, 4-chloromethylthiazole, after its initial hydrolysis.[2] The principle of oxidizing the alkyl group with nitric acid in the presence of sulfuric acid is directly applicable.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine 4-methylthiazole with concentrated sulfuric acid and water.
-
Reflux: Heat the mixture to reflux for approximately 16 hours. This step might be adapted from the hydrolysis of the chloro-intermediate mentioned in the patent and may serve to protonate the thiazole, making the methyl group more susceptible to oxidation.
-
Addition of Oxidant: Cool the reaction mixture and then carefully add concentrated nitric acid.
-
Oxidation: Heat the resulting solution to approximately 85°C and maintain this temperature for 16 hours. The reaction should be monitored for the disappearance of the starting material.
-
Work-up: After cooling, concentrate the reaction mixture in vacuo to dryness.
-
Purification: Dissolve the resulting residue in water. Adjust the pH of the aqueous solution to approximately 2 by the careful addition of concentrated ammonium (B1175870) hydroxide.[2]
-
Isolation: Cool the solution at 5°C for 48 hours to allow for the precipitation of the product.[2]
-
Final Product: Collect the solid product by filtration, wash with small portions of cold water, and dry to yield this compound.
Potassium permanganate is a powerful and common oxidizing agent for converting alkyl side-chains on aromatic rings to carboxylic acids.[3][4] The reaction is typically performed in a basic aqueous solution, followed by acidification to yield the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-methylthiazole in water, add a stoichiometric excess of potassium permanganate (KMnO₄). The reaction is often carried out under basic conditions, which can be achieved by adding a base like sodium hydroxide.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.[4] The reaction time can vary significantly depending on the scale and exact conditions.
-
Quenching and Filtration: Once the reaction is complete (as indicated by TLC or the permanent disappearance of the purple color), cool the mixture to room temperature. Filter the mixture to remove the manganese dioxide precipitate. The filter cake should be washed with water to recover any adsorbed product.
-
Acidification: Combine the filtrate and the aqueous washings. Cool the solution in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl or H₂SO₄) until the pH is acidic (typically pH 2-3).
-
Precipitation and Isolation: The this compound product, being less soluble in acidic water, will precipitate out of the solution.
-
Purification: Collect the solid product by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to obtain a product of high purity.
Data Presentation
The following table summarizes the key quantitative parameters for the described synthesis methods. Note that specific yields for the direct oxidation of 4-methylthiazole are not explicitly detailed in the provided search results and are based on typical outcomes for analogous reactions.
| Parameter | Method 1: Nitric Acid Oxidation | Method 2: Potassium Permanganate Oxidation |
| Starting Material | 4-Methylthiazole | 4-Methylthiazole |
| Oxidizing Agent | Concentrated Nitric Acid | Potassium Permanganate (KMnO₄) |
| Solvent/Medium | Sulfuric Acid / Water | Water (typically under basic conditions) |
| Reaction Temperature | ~85°C[2] | Reflux Temperature (typically ~100°C) |
| Reaction Time | 16 hours[2] | Variable (typically several hours) |
| Product Isolation | pH adjustment and precipitation[2] | Filtration followed by acidification and precipitation |
| Typical Yield | Moderate to Good | Moderate to Good |
| Product Purity | Typically requires purification | Recrystallization often required |
| Melting Point | 195-199 °C (lit.)[5] | 195-199 °C (lit.)[5] |
Mandatory Visualizations
The following diagrams illustrate the logical relationships in the synthesis and the general experimental workflow.
Caption: A generalized workflow for the synthesis of this compound.
Caption: The core chemical transformation pathway.
Safety Considerations
-
Strong Oxidizers: Both nitric acid and potassium permanganate are strong oxidizing agents and should be handled with extreme care. They can react violently with organic materials.
-
Corrosive Acids: Concentrated sulfuric acid and nitric acid are highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Exothermic Reactions: The addition of reagents and the quenching of the reaction can be exothermic. Procedures should be carried out with appropriate cooling and slow, controlled additions.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors.
This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature and perform appropriate risk assessments before undertaking any experimental work.
References
- 1. Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 2. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 5. 4-チアゾールカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Hantzsch Thistle Synthesis of 4-Thiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Hantzsch thiazole (B1198619) synthesis as it applies to the preparation of 4-thiazolecarboxylic acid, a valuable building block in medicinal chemistry. The synthesis is a two-step process involving the initial formation of ethyl 4-thiazolecarboxylate, followed by its hydrolysis to the target carboxylic acid.
Core Synthesis and Mechanism
The Hantzsch thiazole synthesis is a classic cyclization reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide.[1] For the synthesis of this compound, the key precursors are ethyl bromopyruvate and thioformamide (B92385). The reaction proceeds through a nucleophilic substitution, followed by cyclization and dehydration to yield the aromatic thiazole ring.
The synthesis of this compound itself is typically achieved through the hydrolysis of its corresponding ethyl ester, which is synthesized via the Hantzsch reaction.
Experimental Protocols
This section details the experimental procedures for the synthesis of ethyl 4-thiazolecarboxylate and its subsequent hydrolysis to this compound.
Synthesis of Ethyl 4-Thiazolecarboxylate
This procedure is adapted from a verified method for the condensation of ethyl bromopyruvate with thioformamide.[2]
Materials:
-
Ethyl bromopyruvate
-
Thioformamide
-
Ether
-
Anhydrous sodium carbonate
-
Dichloromethane
-
Anhydrous potassium carbonate
Procedure:
-
A solution of ethyl bromopyruvate in ether is added dropwise to a stirred suspension of thioformamide in ether at a temperature maintained between 25-30°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.
-
The resulting two-phase mixture is treated with an aqueous solution of anhydrous sodium carbonate, keeping the temperature at 25–30°C.
-
The aqueous layer is separated and extracted with dichloromethane.
-
The combined organic extracts are washed with saturated sodium chloride solution and dried over anhydrous potassium carbonate.
-
The solvent is removed by distillation, and the crude product is purified by recrystallization from hexane to yield ethyl 4-thiazolecarboxylate as off-white needles.[2]
Hydrolysis of Ethyl 4-Thiazolecarboxylate to this compound
This protocol is based on the general procedure for the hydrolysis of thiazole-4-carboxylate esters.[3]
Materials:
-
Ethyl 4-thiazolecarboxylate
-
Aqueous sodium hydroxide (B78521) solution (10% w/v)
-
Hydrochloric acid
-
Ice
Procedure:
-
Ethyl 4-thiazolecarboxylate is suspended in a 10% aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux for 1 hour.
-
After cooling, the reaction mixture is placed in an ice bath.
-
Hydrochloric acid is added to acidify the solution to a pH of 3, leading to the precipitation of the product.
-
The solid is collected by suction filtration, washed with a small amount of cold water, and dried to yield this compound.[3]
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Synthesis of Ethyl 4-Thiazolecarboxylate
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Yield |
| Ethyl bromopyruvate | Thioformamide | Ether | 30 minutes | Ethyl 4-thiazolecarboxylate | 92%[2] |
Table 2: Hydrolysis to this compound
| Reactant | Reagent | Solvent | Reaction Time | Product | Yield |
| Ethyl 4-thiazolecarboxylate | 10% aq. NaOH, then HCl | Water | 1 hour | This compound | 95.6%[3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Experimental Workflow for this compound Synthesis.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
Spectroscopic and Spectrometric Characterization of 4-Thiazolecarboxylic Acid: A Technical Guide
Introduction
4-Thiazolecarboxylic acid (CAS No. 3973-08-8), a heterocyclic compound with the molecular formula C₄H₃NO₂S, serves as a crucial building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are presented to aid researchers in obtaining and interpreting high-quality data.
While publicly available, comprehensive spectral data for this compound is limited, this guide also incorporates predicted spectral characteristics based on its chemical structure to provide a foundational understanding.
Data Presentation
The following tables summarize the key spectroscopic and spectrometric data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 - 8.6 | Singlet | 1H | H5 |
| ~9.1 - 9.3 | Singlet | 1H | H2 |
| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~128 - 130 | C5 |
| ~145 - 147 | C4 |
| ~155 - 157 | C2 |
| ~162 - 164 | -COOH |
Solvent: DMSO-d₆
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~3100 | Medium | C-H stretch (Aromatic) |
| ~1550 | Medium | C=N stretch (Thiazole ring) |
| ~1400-1450 | Medium | O-H bend (Carboxylic Acid) |
| ~1200-1300 | Strong | C-O stretch (Carboxylic Acid) |
| ~800-900 | Medium | C-H bend (Aromatic) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 129.00 | 100 | [M]⁺ (Molecular Ion) |
| 85.01 | - | [M-COOH]⁺ |
| 58.00 | - | [C₂H₂S]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected prior to sample analysis.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
The sample may be introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., HPLC or GC after derivatization).
-
-
Instrument Parameters (Electron Ionization - EI, for GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-400.
-
-
Instrument Parameters (Electrospray Ionization - ESI, for LC-MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: As per instrument recommendation.
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.
-
Mass Range: m/z 50-500.
-
-
Data Processing:
-
The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic and spectrometric analysis.
4-Thiazolecarboxylic Acid (CAS 3973-08-8): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Thiazolecarboxylic acid (CAS 3973-08-8), a pivotal heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document outlines its core physicochemical properties, detailed spectroscopic data, established synthesis protocols, and key applications, particularly in the realm of drug discovery and development.
Physicochemical and Spectroscopic Properties
This compound presents as a white to off-white solid.[1] Its fundamental properties are summarized below, providing essential data for its handling, characterization, and application in various chemical contexts.
Physicochemical Data
The key physicochemical properties of this compound are presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 3973-08-8 | |
| Molecular Formula | C₄H₃NO₂S | |
| Molecular Weight | 129.14 g/mol | |
| Melting Point | 195-199 °C (lit.) | |
| Boiling Point | 191 °C | [2] |
| pKa | 3.57 ± 0.10 (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727). Insoluble in water. | [2] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | (in C₃H₆O): δ: 8.468 (s, 1H, N=C-H), 9.086 (s, 1H, C=C-H)[1] |
| ¹³C NMR | Expected signals for a carboxylic acid carbon (~165-185 ppm), and aromatic carbons in the thiazole (B1198619) ring (~110-160 ppm). Specific data for the compound is not readily available, but spectra for derivatives have been reported.[3][4][5] |
| Infrared (IR) | Characteristic absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch (~1760-1690 cm⁻¹), and C-O stretch (~1320-1210 cm⁻¹).[6] |
Table 2: Spectroscopic Data for this compound
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been established. The following sections provide detailed experimental protocols for two common methods.
Synthesis via Oxidation of 4-Methylthiazole (B1212942)
This method provides a direct route to the target compound through the oxidation of the readily available 4-methylthiazole.
Experimental Protocol:
-
To a 500 mL three-necked flask, add 4-methylthiazole (19.8 g, 0.2 mol) and 200 mL of water.[7]
-
With stirring, add potassium permanganate (B83412) (173.8 g, 1.1 mol) to the mixture.[7]
-
Heat the reaction mixture to 55 °C and maintain this temperature with continuous stirring for 22 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.[7]
-
Wash the filter cake with hot water (at 50 °C).[7]
-
Combine the filtrates and adjust the pH to 3 with dilute hydrochloric acid. This will cause the product to precipitate as a solid.[7]
-
Filter the solid, wash with a small amount of water, and dry to yield this compound.[7] The reported yield is 18.1 g (70.2%), with a melting point of 196-198 °C.[7]
Figure 1: Synthesis of this compound via oxidation.
Multi-step Synthesis from L-Cysteine Hydrochloride and Formaldehyde (B43269)
This pathway involves a sequence of reactions starting from readily available and inexpensive starting materials.
Experimental Protocol:
Step 1: Condensation to form Thiazolidine-4-carboxylic acid
-
In a 150 mL single-necked flask, dissolve L-cysteine hydrochloride (25.0 g, 0.14 mol) in 20 mL of water and stir at room temperature for 5 minutes until the solution is clear.[1]
-
Add 37-40% formaldehyde solution (14.0 mL, 0.168 mol) and continue to react at room temperature for 8 hours.[1]
-
Add pyridine (B92270) (13 mL, 0.16 mol) to the solution to induce the precipitation of a white solid.[1]
-
Cool the mixture, filter the solid, and recrystallize from a water/ethanol (1:1 by volume) solution. Dry the crystals to obtain thiazolidine-4-carboxylic acid.[1]
Step 2: Esterification to Methyl thiazolidine-4-carboxylate
Detailed experimental conditions for this step are not fully described in the provided sources but would typically involve reaction with methanol in the presence of an acid catalyst.
Step 3: Oxidation to Methyl thiazole-4-carboxylate
-
In a 250 mL four-necked flask, combine methyl thiazolidine-4-carboxylate (3.0 g, 0.02 mol), acetonitrile (B52724) (185 mL), and activated manganese dioxide (40 g, 0.46 mol). The MnO₂ should be activated by heating at 300°C for 500 minutes prior to use.[1]
-
Stir the reaction mixture at 80°C for 72 hours.[1]
-
After cooling, filter the reaction mixture and remove the solvent from the filtrate by distillation under reduced pressure to yield methyl thiazole-4-carboxylate.[1]
Step 4: Hydrolysis to this compound
-
In a 100 mL three-necked flask, combine methyl thiazole-4-carboxylate (2.0 g, 0.014 mol) and 10% aqueous sodium hydroxide (B78521) solution (16 mL, 0.04 mol).[1]
-
Heat the mixture to reflux for 1 hour.[1]
-
Cool the reaction mixture and acidify to pH 3 with 6 mol/L HCl solution to precipitate the solid product.[1]
-
Filter the solid, wash with a small amount of water, and dry to obtain this compound.[1]
Figure 2: Multi-step synthesis from L-Cysteine Hydrochloride.
Applications in Drug Development and Agrochemicals
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.
Pharmaceutical Applications
The thiazole moiety is a prominent scaffold in medicinal chemistry. This compound serves as a key intermediate in the development of:
-
Anti-inflammatory and Antimicrobial Agents: Its structure is incorporated into novel compounds designed to combat inflammation and microbial infections.[8]
-
Anticancer Agents: Derivatives of this compound, specifically 2-arylthiazolidine-4-carboxylic acid amides, have been identified as potent cytotoxic agents against prostate cancer and melanoma.[9] Preliminary studies suggest that these compounds may exert their anticancer effects by inhibiting tubulin polymerization.[9]
Agrochemical Applications
In the agricultural sector, this compound is utilized in the formulation of:
-
Fungicides and Herbicides: It contributes to the efficacy of crop protection agents, enhancing the biological activity of these formulations.[8] It is a known intermediate in the synthesis of the fungicide thiabendazole.[2]
Biological Activity and Signaling Pathways
While specific signaling pathway interactions for this compound itself are not extensively documented, its derivatives have shown significant biological activity. The anticancer activity of its derivatives through the inhibition of tubulin polymerization highlights a key mechanism of action.[9] Tubulin is a critical component of the cytoskeleton, and its disruption interferes with cell division, leading to apoptosis in rapidly dividing cancer cells.
Figure 3: Mechanism of action of anticancer this compound derivatives.
Conclusion
This compound is a versatile and valuable chemical entity with significant potential in both pharmaceutical and agrochemical research and development. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material for the creation of novel compounds with diverse biological activities. Further exploration of its derivatives is likely to yield new therapeutic agents and crop protection solutions. This guide provides a solid foundation of technical information to aid researchers in harnessing the potential of this important heterocyclic compound.
References
- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. This compound [chembk.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. asianpubs.org [asianpubs.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. This compound | 3973-08-8 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Crystal Structure of 4-Thiazolecarboxylic Acid: A Guide for Researchers
For Immediate Release
Shanghai, China – December 5, 2025 – Despite its significance as a building block in medicinal chemistry and materials science, a definitive, publicly available single-crystal X-ray structure of 4-Thiazolecarboxylic acid remains conspicuously absent from prominent crystallographic databases and peer-reviewed literature. This technical guide addresses this information gap by summarizing the known physicochemical properties of the compound and presenting a comprehensive, hypothetical experimental protocol for determining its crystal structure. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working with or interested in this compound.
Introduction to this compound
This compound (C₄H₃NO₂S) is a heterocyclic organic compound featuring a thiazole (B1198619) ring substituted with a carboxylic acid group at the 4-position.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals and functional materials.[1] While numerous studies have explored its chemical reactivity and the crystal structures of its derivatives and metal complexes, the fundamental crystal packing and solid-state conformation of the parent acid have not been formally reported.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data, gathered from various chemical suppliers and databases, provides a baseline for handling and characterization of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₃NO₂S | [1][2] |
| Molecular Weight | 129.14 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 195-199 °C (lit.) | [2] |
| CAS Number | 3973-08-8 | [1][3] |
| Purity | ≥97% | [3] |
Hypothetical Experimental Protocol for Crystal Structure Determination
The following section outlines a detailed, standard methodology for the crystallization and subsequent single-crystal X-ray diffraction analysis of this compound.
Crystallization
The successful growth of single crystals suitable for X-ray diffraction is the most critical and often challenging step. A variety of techniques should be systematically employed:
-
Slow Evaporation: Saturated solutions of this compound will be prepared in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof). The solutions will be left undisturbed in loosely capped vials at room temperature to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution of the compound can induce crystallization. Common solvent/anti-solvent pairs to be tested include methanol/diethyl ether and dimethylformamide/water.
-
Cooling Crystallization: Saturated solutions will be prepared at an elevated temperature and then slowly cooled to room temperature, and subsequently to lower temperatures (e.g., 4 °C), to induce crystallization.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal of appropriate size and quality will be selected under a microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data will be collected at a controlled temperature (typically 100 K to reduce thermal motion) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Data Processing: The collected diffraction images will be processed to integrate the reflection intensities and perform necessary corrections (e.g., for Lorentz and polarization effects).
-
Structure Solution and Refinement: The crystal structure will be solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms will be located from the difference Fourier map and refined isotropically or placed in calculated positions.
Logical Workflow for Crystal Structure Determination
The logical workflow for determining the crystal structure of this compound is depicted in the following diagram.
Conclusion and Future Outlook
The absence of a published crystal structure for this compound represents a fundamental knowledge gap in the solid-state chemistry of this important molecule. The experimental protocol and workflow detailed in this guide provide a clear roadmap for researchers to obtain this valuable data. The determination of its crystal structure will provide crucial insights into its intermolecular interactions, hydrogen bonding networks, and packing motifs, which are essential for rational drug design, polymorphism screening, and the development of novel crystalline materials. It is anticipated that future research will address this gap, leading to a more complete understanding of this versatile chemical entity.
References
Chemical reactivity of the thiazole ring in 4-Thiazolecarboxylic acid
An In-Depth Technical Guide to the Chemical Reactivity of 4-Thiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay between the electron-rich thiazole (B1198619) ring and the electron-withdrawing carboxylic acid group, dictates a diverse and regioselective reactivity profile. This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, focusing on reactions involving the carboxylic acid moiety and transformations on the thiazole ring itself. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers engaged in the synthesis and modification of thiazole-based compounds.
Introduction: Structure and Electronic Properties
This compound, with the molecular formula C₄H₃NO₂S, is an aromatic heterocyclic compound.[1][2] The thiazole ring is a five-membered heterocycle containing both a sulfur and a nitrogen atom, which imparts distinct electronic characteristics. In general, the thiazole ring is considered electron-rich.[3] However, the reactivity of this compound is modulated by two key features:
-
The Thiazole Ring : The lone pair of electrons on the sulfur atom participates in the aromatic system, increasing electron density, particularly at the C5 position. The nitrogen atom is pyridine-like and tends to withdraw electron density. The C2 position is the most electron-deficient, making its proton relatively acidic, while the C5 position is the most electron-rich and thus the primary site for electrophilic attack.[3]
-
The Carboxylic Acid Group : As an electron-withdrawing group, the carboxylic acid at the C4 position deactivates the ring towards electrophilic substitution. Its influence directs incoming electrophiles primarily to the C5 position, which is meta to it.[4]
These features make this compound a versatile scaffold, allowing for selective modifications at the carboxylic acid group, the C5 position, and, under specific conditions, the C2 position.
Caption: Key reactive sites on the this compound molecule.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is readily transformed into a variety of functional groups, including amides, esters, and acid chlorides. These reactions typically proceed via nucleophilic acyl substitution.
Amide Bond Formation (Amidation)
The conversion of this compound to its corresponding amides is a crucial transformation in drug discovery. Direct condensation with an amine is often difficult due to the formation of a highly unreactive ammonium (B1175870) carboxylate salt.[5] Therefore, the carboxylic acid must first be activated. Common strategies include conversion to an acyl chloride or the use of peptide coupling reagents.[6]
Caption: General workflow for the synthesis of 4-thiazolecarboxamides.
Experimental Protocol: Synthesis of 4-Thiazolyl Acid Chloride A mixture of 6.5 g of thiazole-4-carboxylic acid and 5.9 g of thionyl chloride in 20 ml of xylene is stirred for several hours at room temperature. The completion of the reaction yields 4-thiazolyl acid chloride, which can be used in subsequent steps without isolation.[7]
Experimental Protocol: Synthesis of a 4-Thiazolecarboxamide To a solution of 1.3 g of 4-thiazolyl acid chloride in 3.5 ml of pyridine, 1.3 g of an amine (e.g., o-nitroaniline) is added. The mixture is stirred at room temperature for approximately 12 hours. The reaction is then quenched by pouring it into ice water. The resulting solid amide product is recovered by filtration and washed with a dilute sodium carbonate solution.[7]
Esterification
Esters of this compound are valuable intermediates and have applications as crop protection agents.[8] Esterification can be achieved through several methods, including Fischer esterification (acid-catalyzed reaction with an alcohol) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[9]
Table 1: Summary of Esterification and Amidation Yields
| Derivative | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Ethyl 2-bromo-1,3-thiazole-4-carboxylate | (Not specified) | (Not specified) | N/A | |
| 4-Thiazolecarboxamides | HATU, DIPEA, DMF | 4 days | (Unspecified) |
| Amides from hindered substrates | Acyl fluoride (B91410) intermediate | Elevated temperature | Good to Excellent | |
Decarboxylation
The removal of the carboxylic acid group can be accomplished under certain conditions. While simple thermal decarboxylation is difficult, kinetic studies on related aminothiazole-5-carboxylic acids show that the reaction can proceed in acidic aqueous solutions via either a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation mechanism, depending on the proton activity. More synthetically useful are transition-metal-free decarboxylative halogenation reactions.
Experimental Protocol: Decarboxylative Bromination A study on a related 4-hydroxythiazole-5-carboxylic acid demonstrated a highly efficient decarboxylative bromination. While not performed on this compound itself, the protocol is instructive. The carboxylic acid is reacted with a bromine source, leading to a product brominated at the position of the former carboxyl group. This highlights a powerful method for introducing a halogen for further cross-coupling reactions.
Reactivity of the Thiazole Ring
Functionalization of the thiazole ring itself offers a pathway to novel derivatives. The inherent electronic properties of the ring and the directing effect of the C4-carboxylic acid group allow for selective C-H functionalization.
Electrophilic Aromatic Substitution
As noted, the C5 position is the most electron-rich and the preferred site for electrophilic attack. The C4-carboxylic acid group deactivates the ring but directs incoming electrophiles to this C5 position.
-
Halogenation : Direct halogenation of this compound is challenging due to the deactivating nature of the COOH group. However, functionalization can be achieved. For example, ethyl 2-bromo-1,3-thiazole-4-carboxylate is a known compound, suggesting that bromination of the ester derivative at the C2 position is possible, or that it is synthesized from a pre-brominated precursor. Decarboxylative bromination provides a route to C5-brominated thiazoles.
-
Nitration : Standard nitration conditions (e.g., a mixture of nitric and sulfuric acids) are harsh and may lead to degradation. Ipso-nitration, a process where the carboxyl group is replaced by a nitro group, has been developed for a range of aromatic carboxylic acids using reagents like nitronium tetrafluoroborate, though specific application to this compound is not widely reported.[10][11]
C-H Activation and Arylation
Modern synthetic methods have enabled the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates. For thiazole derivatives, palladium and copper catalysts are commonly employed.
-
C5-Arylation : Palladium-catalyzed reactions in the absence of special ligands have been shown to selectively arylate the C5 position of various thiazole derivatives.[12] This regioselectivity is consistent with the C5 position being the most nucleophilic site on the ring.
-
C2-Arylation : The C2 proton is the most acidic, and its removal can be facilitated by strong bases or certain transition metal catalysts.[3] Copper-mediated C-H activation has been used to functionalize the C2 position in some fused thiazole systems.[13] The choice of metal catalyst (palladium vs. copper) can therefore provide selective functionalization at either the C5 or C2 position.[13][14]
Synthesis of this compound
Multiple synthetic routes to the core molecule have been reported. A common and efficient method starts from readily available L-cysteine hydrochloride and formaldehyde (B43269).
Caption: Synthesis workflow for this compound from L-cysteine.
Experimental Protocol: Synthesis and Hydrolysis The synthesis involves the condensation and esterification of L-cysteine hydrochloride with formaldehyde to yield methyl thiazolidine-4-carboxylate. This intermediate is then oxidized with MnO₂ to form methyl thiazole-4-carboxylate. The final step is hydrolysis.[15]
To a 100 mL flask, 2.0 g (0.014 mol) of methyl thiazole-4-carboxylate and 16 mL (0.04 mol) of 10% aqueous sodium hydroxide (B78521) solution are added. The mixture is heated to reflux for 1 hour. After cooling, the solution is placed in an ice bath and acidified to a pH of 3 using a 6 mol/L HCl solution until a solid precipitates. The solid is collected by suction filtration, washed with a small amount of water, and dried to yield the final product.[15]
Table 2: Synthesis and Physical Properties
| Synthesis Method | Key Reagents | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|
| From L-cysteine | L-cysteine HCl, HCHO, MnO₂, NaOH | 89.4% (hydrolysis step) | 196-197 | [15] |
| From 4-hydroxymethylthiazole | H₂SO₄, HNO₃ | 94.5% | 191 | [7] |
| From 4-chloromethylthiazole | H₂SO₄, HNO₃ | 65% | (Not specified) | [7] |
| Literature Value | N/A | N/A | 195-199 |[2] |
Conclusion
This compound presents a rich and varied chemical reactivity that makes it an exceptionally useful scaffold for chemical synthesis. The carboxylic acid group serves as a reliable handle for forming amide and ester linkages, which are fundamental in constructing larger molecules for pharmaceutical and agrochemical applications. Simultaneously, the thiazole ring offers distinct sites for regioselective functionalization. The electron-rich C5 position is the primary target for electrophilic substitution and modern C-H arylation, while the acidic C2 proton allows for an alternative site of modification under basic conditions. Understanding these competing and complementary reactivities allows researchers to strategically design and execute synthetic routes to a wide array of novel and functionalized thiazole derivatives.
References
- 1. This compound | C4H3NO2S | CID 304271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-噻唑羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. wyzant.com [wyzant.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. hepatochem.com [hepatochem.com]
- 7. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 8. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Functional Group Transformations of 4-Thiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal functional group transformations of 4-thiazolecarboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. The strategic modification of the carboxylic acid moiety allows for the synthesis of a diverse array of derivatives, including esters, amides, and alcohols, which are pivotal intermediates in the development of novel therapeutic agents and functional materials. This document details key reaction pathways, provides structured data for reaction conditions and yields, and includes detailed experimental protocols for the synthesis of key derivatives.
Esterification: Synthesis of 4-Thiazolecarboxylate Esters
The esterification of this compound is a fundamental transformation, yielding versatile intermediates for further synthetic manipulations. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Reaction Scheme:
Diagram of the general esterification reaction.
Quantitative Data for Esterification Reactions
| Ester Product | Alcohol (R'-OH) | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Methyl 4-thiazolecarboxylate | Methanol | Dry HCl gas | Methanol | Room temperature, 12 h | 89 | [1] |
| Ethyl 4-thiazolecarboxylate | Ethanol | Not specified | Ethanol | 70 °C, 1 h | Not specified | [2] |
Experimental Protocol: Synthesis of Methyl 4-thiazolecarboxylate[1]
-
Reaction Setup: In a dry round-bottom flask, add 10.00 g (0.075 mol) of thiazolidine-4-carboxylic acid and 136.5 mL (3.37 mol) of methanol.
-
Acidification: Continuously bubble dry HCl gas through the stirred solution until saturation is achieved.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Precipitation: Add 200 mL (1.92 mol) of diethyl ether to the reaction mixture to precipitate the product as white flaky crystals.
-
Isolation: Filter the precipitate and dry to obtain methyl thiazolidine-4-carboxylate hydrochloride.
-
Neutralization: De-salt the hydrochloride salt to obtain methyl 4-thiazolecarboxylate.
-
Yield: 9.85 g (89% yield).
Workflow for the Synthesis of Methyl 4-thiazolecarboxylate
Caption: Workflow for the synthesis of methyl 4-thiazolecarboxylate.
Amide Bond Formation: Synthesis of 4-Thiazolecarboxamides
The synthesis of amides from this compound is a critical transformation in drug discovery, as the amide bond is a common feature in biologically active molecules. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using coupling agents.
Via Acid Chloride Intermediate
A reliable method for amide formation involves the conversion of the carboxylic acid to 4-thiazolecarbonyl chloride, followed by reaction with an amine.
Reaction Scheme:
Diagram of amide formation via an acid chloride intermediate.
Quantitative Data for Amide Formation via Acid Chloride
| Amide Product | Amine | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| N-(o-nitrophenyl)-4-thiazolecarboxamide | o-nitroaniline | 1. Thionyl chloride 2. Pyridine (B92270) | 1. Xylene 2. Pyridine | 1. Room temp, hours 2. Room temp, 12 hours | Not specified |
Experimental Protocol: Synthesis of N-(o-nitrophenyl)-4-thiazolecarboxamide
-
Acid Chloride Formation: Stir 6.5 g of this compound with 5.9 g of thionyl chloride in 20 mL of xylene for several hours at room temperature to form 4-thiazolyl acid chloride.
-
Amide Coupling: Stir 1.3 g of the resulting 4-thiazolyl acid chloride with 1.3 g of o-nitroaniline in 3.5 mL of pyridine at room temperature for approximately 12 hours.
-
Workup: Quench the reaction mixture in ice water.
-
Isolation: Recover the solid nitroanilide by filtration and wash with a dilute sodium carbonate solution.
Using Coupling Agents
Modern amide synthesis often employs coupling agents to facilitate the direct reaction between the carboxylic acid and an amine under mild conditions. Common coupling agents include carbodiimides like EDC, often used in conjunction with additives like HOBt.
Reaction Scheme:
Diagram of direct amide formation using a coupling agent.
Quantitative Data for Amide Formation with Coupling Agents
| Amide Product | Amine | Coupling System | Solvent | Reaction Conditions | Yield (%) | Reference |
| N-(4-methoxybenzyl)-2,5-dimethylthiazole-4-carboxamide | 4-amino-N-(4-methoxybenzyl)benzamide | EDC/HOBt/DMAP | Acetonitrile | 23 °C | Not specified | [3] |
Experimental Protocol: General Amide Coupling using EDC/HOBt[3]
-
Reaction Setup: To a stirred solution of the amine (1.0 equiv) in acetonitrile, add the carboxylic acid (1.2 equiv), EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).
-
Reaction: Stir the resulting mixture at 23 °C and monitor the reaction progress by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography to obtain the desired amide.
Amide Synthesis Pathways from this compound
Caption: Two primary pathways for the synthesis of 4-thiazolecarboxamides.
Reduction to 4-Thiazolylmethanol
The reduction of the carboxylic acid group to a primary alcohol yields 4-thiazolylmethanol, another valuable building block. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes are typically required for this transformation.
Reaction Scheme:
Diagram of the reduction of a carboxylic acid to a primary alcohol.
Quantitative Data for Reduction to Alcohol
| Product | Reducing Agent | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Hydroxymethylthiazole | LiAlH₄ | THF | Not specified | Not specified | General method[4][5][6] |
| 4-Hydroxymethylthiazole | BH₃-THF or BH₃-DMS | THF | Not specified | Not specified | General method[7] |
Experimental Protocol: General Reduction using LiAlH₄[5][6]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous THF.
-
Addition of Acid: Slowly add a solution of this compound in anhydrous THF to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at reflux for a specified time until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous solution of sodium hydroxide (B78521) and then more water.
-
Workup: Filter the resulting precipitate and wash it thoroughly with THF.
-
Isolation: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-thiazolylmethanol.
-
Purification: Purify the crude product by distillation or column chromatography.
Reduction of this compound
Caption: Reduction of this compound to 4-thiazolylmethanol.
Other Transformations
While esterification, amide formation, and reduction are the most common transformations, other reactions of the carboxylic acid group can be synthetically useful.
Decarboxylation
The removal of the carboxyl group can be achieved under certain conditions, typically at high temperatures or with a metal catalyst, such as copper. However, specific, high-yielding protocols for the decarboxylation of this compound are not extensively reported. General methods for the decarboxylation of aromatic carboxylic acids often require harsh conditions[8][9]. Copper-catalyzed decarboxylation has been shown to be effective for some aromatic carboxylic acids at lower temperatures when suitable ligands are used[10][11].
Curtius Rearrangement
The Curtius rearrangement provides a pathway to amines via an acyl azide (B81097) and isocyanate intermediate. This would transform this compound into 4-aminothiazole. The general process involves converting the carboxylic acid to an acyl azide, which then rearranges upon heating to an isocyanate, followed by hydrolysis to the amine[12][13].
Hunsdiecker Reaction
The Hunsdiecker reaction involves the conversion of the silver salt of a carboxylic acid to a halide by treatment with a halogen. This would provide a route to 4-halothiazoles from this compound[2][14][15][16][17].
This guide serves as a foundational resource for chemists engaged in the synthesis and modification of thiazole-containing compounds. The provided protocols and data offer a starting point for the development of novel derivatives for a wide range of applications. Further exploration and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this compound.
References
- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 3. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. future4200.com [future4200.com]
- 12. Curtius Rearrangement [organic-chemistry.org]
- 13. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Hunsdiecker Reaction [organic-chemistry.org]
- 15. byjus.com [byjus.com]
- 16. adichemistry.com [adichemistry.com]
- 17. NEET UG : Hunsdiecker Reaction [unacademy.com]
Acidity and pKa of 4-Thiazolecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa value of 4-thiazolecarboxylic acid, a crucial parameter for understanding its physicochemical properties and behavior in biological systems. This document summarizes predicted pKa values, outlines detailed experimental protocols for its determination, and explores the underlying chemical principles governing its acidity.
Understanding the Acidity of this compound
The acidity of this compound is primarily attributed to the dissociation of the carboxylic acid proton to form the corresponding carboxylate anion. The stability of this conjugate base is a key determinant of the compound's acidity. The thiazole (B1198619) ring, an aromatic heterocycle containing sulfur and nitrogen atoms, plays a significant role in influencing this stability.
The electron-withdrawing nature of the thiazole ring, arising from the electronegativity of the nitrogen and sulfur atoms, helps to delocalize the negative charge of the carboxylate group. This delocalization stabilizes the conjugate base, thereby increasing the acidity of the carboxylic acid, which is reflected in a lower pKa value.
Quantitative Data: pKa Values
| Parameter | Value | Source |
| pKa (Predicted) | 3.57 ± 0.10 | Protheragen[1] |
| pKa (Predicted) | 3.18 | DrugBank Online |
These predictions consistently indicate that this compound is a moderately strong organic acid, with a pKa value in the range of common carboxylic acids.
Experimental Protocols for pKa Determination
While a specific protocol for this compound is not available, the following are detailed methodologies for determining the pKa of aromatic and heterocyclic carboxylic acids, which can be readily adapted for this compound.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination[2]. It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (this compound) and monitoring the resulting change in pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure solubility.
-
Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), free from carbonate.
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
-
Titration Procedure:
-
Place a known volume of the this compound solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point.
-
UV-Visible Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization and can be performed with smaller sample quantities[3][4][5][6][7].
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the compound (e.g., from pH 2 to 6).
-
-
Spectral Measurement:
-
Add a small, constant aliquot of the this compound stock solution to each buffer solution to achieve the same final concentration.
-
Record the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for each solution.
-
-
Data Analysis:
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
-
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-throughput method that requires very small sample volumes and can be used for impure samples[8][9][10][11][12]. The pKa is determined by measuring the electrophoretic mobility of the analyte as a function of the pH of the background electrolyte.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound.
-
Prepare a series of background electrolyte (BGE) buffer solutions with a range of known pH values.
-
-
CE Analysis:
-
Sequentially fill the capillary with each BGE buffer.
-
Inject a small plug of the this compound solution into the capillary.
-
Apply a voltage and record the migration time of the analyte.
-
-
Data Analysis:
-
Calculate the effective electrophoretic mobility (μ_eff) of this compound at each pH.
-
Plot the effective mobility against the pH.
-
The pKa can be determined by fitting the data to a sigmoidal curve, where the pKa is the pH at which the mobility is halfway between the mobility of the fully protonated and fully deprotonated species.
-
Visualizations
Acid-Base Equilibrium
The following diagram illustrates the dissociation of this compound in an aqueous solution, establishing an equilibrium between the protonated acid and its conjugate base, the 4-thiazolecarboxylate anion.
Caption: Acid-base equilibrium of this compound.
Experimental Workflow for Potentiometric pKa Determination
The flowchart below outlines the key steps in determining the pKa of this compound using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. DSpace [diposit.ub.edu]
- 9. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analiza.com [analiza.com]
The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 4-Thiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical development of 4-Thiazolecarboxylic acid, a pivotal heterocyclic compound in medicinal and synthetic chemistry. From its early synthesis in the mid-20th century to its role as a key building block in modern drug discovery, this document provides a comprehensive overview of its synthesis, including detailed experimental protocols and comparative data.
Introduction: The Significance of the Thiazole (B1198619) Ring
Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry. This compound, with its carboxylic acid functionality, serves as a versatile intermediate, allowing for the facile introduction of the thiazole moiety into larger, more complex molecules.[2] Its most notable application is as a key intermediate in the synthesis of Thiabendazole, a widely used broad-spectrum anthelmintic and fungicide developed in the 1960s.[3]
Historical Development of Synthetic Routes
The synthesis of this compound has evolved since its first reported preparations, with various methods developed to improve yield, safety, and efficiency.
Early Syntheses (Mid-20th Century): The initial preparations of this compound were part of a broader exploration of thiazole chemistry.[2] One of the earliest and most fundamental approaches is a variation of the renowned Hantzsch thiazole synthesis, first described in 1887.[1] This method typically involves the condensation of an α-halocarbonyl compound with a thioamide.
The Hantzsch Synthesis and its Variations: The classic Hantzsch synthesis provides a reliable route to the thiazole core. For this compound, this often involves the reaction of a 3-halo-2-oxopropanoic acid derivative with thioformamide (B92385). A well-documented example is the synthesis of its ethyl ester, ethyl 4-thiazolecarboxylate, from ethyl bromopyruvate and thioformamide.
Oxidative Approaches: In the 1960s, patents emerged detailing the synthesis of this compound through the oxidation of substituted thiazoles. A notable method involves the oxidation of 4-methylthiazole (B1212942) using strong oxidizing agents like potassium permanganate (B83412). Another approach described in a 1966 patent involves the hydrolysis and subsequent oxidation of 4-halomethylthiazoles.[4]
Modern and Greener Syntheses: More recent developments have focused on utilizing readily available and renewable starting materials. A Chinese patent, for instance, outlines a method starting from L-cysteine hydrochloride and formaldehyde.[3] This approach represents a move towards more environmentally benign synthetic pathways.
Key Synthetic Methodologies and Experimental Protocols
This section provides detailed experimental protocols for the principal synthetic routes to this compound and its precursors.
Hantzsch-Type Synthesis of Ethyl 4-Thiazolecarboxylate
This method is a reliable and well-documented procedure for obtaining the ethyl ester of this compound, which can then be hydrolyzed to the desired acid.
Experimental Protocol:
-
Step 1: Preparation of Thioformamide. (This is a common precursor, and its preparation from formamide (B127407) and phosphorus pentasulfide is a standard procedure).
-
Step 2: Condensation with Ethyl Bromopyruvate. In a well-ventilated fume hood, a solution of thioformamide in a suitable solvent (e.g., ether) is cooled in an ice bath. Ethyl bromopyruvate is added dropwise with stirring. The reaction mixture is typically stirred at room temperature for several hours.
-
Step 3: Work-up and Isolation. The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate (B86663) and the solvent is removed under reduced pressure.
-
Step 4: Purification. The crude ethyl 4-thiazolecarboxylate can be purified by vacuum distillation or recrystallization.
Oxidation of 4-Methylthiazole
This method provides a direct route to this compound from a commercially available starting material.
Experimental Protocol:
-
Step 1: Reaction Setup. 4-Methylthiazole and water are added to a three-necked flask equipped with a mechanical stirrer and a reflux condenser.
-
Step 2: Addition of Oxidizing Agent. Potassium permanganate is added portion-wise to the stirred mixture. The temperature is maintained, often with heating, for an extended period (e.g., 22 hours at 55 °C).
-
Step 3: Work-up. After the reaction is complete, the mixture is cooled and filtered to remove the manganese dioxide byproduct. The filter cake is washed with hot water.
-
Step 4: Isolation and Purification. The filtrate is acidified (e.g., with HCl) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried.
Synthesis from 4-Chloromethylthiazole (based on US Patent 3,274,207)
This two-step process involves the hydrolysis of 4-chloromethylthiazole to 4-hydroxymethylthiazole, followed by oxidation.[4]
Experimental Protocol:
-
Step 1: Hydrolysis of 4-Chloromethylthiazole. 4-Chloromethylthiazole is refluxed with a mixture of concentrated sulfuric acid and water for 16 hours.
-
Step 2: Oxidation of 4-Hydroxymethylthiazole. The reaction mixture from the previous step is concentrated, and concentrated nitric acid is added. The resulting solution is heated at 85°C for 16 hours.
-
Step 3: Isolation of this compound. The reaction mixture is concentrated to dryness in vacuo. The residue is dissolved in water, and the pH is adjusted to 2 with concentrated ammonium (B1175870) hydroxide. The solution is cooled, and the precipitated this compound is collected by filtration, washed with cold water, and dried.[4]
Synthesis from L-Cysteine Hydrochloride (based on Chinese Patent CN102372680A)
This multi-step synthesis represents a more modern approach utilizing a bio-renewable starting material.[3]
Experimental Protocol:
-
Step 1: Condensation and Esterification. L-cysteine hydrochloride is reacted with formaldehyde, followed by esterification to yield methyl thiazolidine-4-carboxylate.
-
Step 2: Oxidation. The methyl thiazolidine-4-carboxylate is oxidized with manganese dioxide (MnO2) in acetonitrile (B52724) to form methyl 4-thiazolecarboxylate.[3]
-
Step 3: Hydrolysis. The resulting methyl 4-thiazolecarboxylate is hydrolyzed with a base (e.g., sodium hydroxide), followed by acidification to yield this compound.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic methods described above, allowing for easy comparison of yields and reaction conditions.
| Method | Starting Material(s) | Key Reagents | Reaction Time | Temperature | Yield | Melting Point (°C) | Reference |
| Hantzsch-Type Synthesis | Thioformamide, Ethyl Bromopyruvate | Ether | Several hours | Room Temp. | Moderate | (ester) | General |
| Oxidation | 4-Methylthiazole | KMnO4, H2O | 22 hours | 55 °C | Not specified | 195-199 | General |
| From 4-Chloromethylthiazole | 4-Chloromethylthiazole | H2SO4, HNO3 | 16 + 16 hours | Reflux, 85 °C | ~65% | 191 | [4] |
| From L-Cysteine | L-Cysteine HCl, Formaldehyde | MnO2, NaOH | Multi-step | Varied | High (overall) | 196-197 | [3] |
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways to this compound.
Caption: Hantzsch-type synthesis of this compound.
Caption: Oxidation of 4-Methylthiazole to this compound.
Caption: Synthesis from 4-Chloromethylthiazole.
Caption: Synthesis from L-Cysteine Hydrochloride.
Conclusion
This compound has a rich history rooted in the fundamental explorations of heterocyclic chemistry. The development of its synthesis from classic methods like the Hantzsch reaction to more modern, greener approaches showcases the continuous drive for innovation in chemical manufacturing. Its enduring importance as a versatile building block, particularly in the pharmaceutical industry, ensures that the study and optimization of its synthesis will remain a relevant and active area of research. This guide provides a foundational understanding of the discovery and historical context of this compound, equipping researchers and developers with the technical knowledge to leverage this valuable compound in their work.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of COX Inhibitors Utilizing 4-Thiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potential Cyclooxygenase (COX) inhibitors derived from 4-thiazolecarboxylic acid. The methodologies outlined are based on established synthetic routes for creating thiazole (B1198619) carboxamide derivatives, which have shown significant inhibitory activity against COX-1 and COX-2 enzymes.
Introduction
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). The inhibition of these enzymes is a primary strategy for the development of anti-inflammatory drugs. Thiazole derivatives have emerged as a promising scaffold in the design of novel COX inhibitors. This document focuses on the use of this compound as a versatile starting material for the synthesis of a library of potential COX inhibitors through amide coupling with various aniline (B41778) derivatives. The presented protocols and data will guide researchers in the synthesis, purification, and evaluation of these compounds.
Data Presentation
The following tables summarize the in vitro COX inhibitory activity of a series of synthesized thiazole carboxamide derivatives. These compounds were synthesized from a substituted this compound precursor, demonstrating the potential of this chemical class as COX inhibitors.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Thiazole Carboxamide Derivatives
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| 2a | 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | >10 | 0.958 | >10.44 |
| 2b | N-(4-chlorophenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide | 0.239 | 0.191 | 1.251 |
| 2j | 2-(3-methoxyphenyl)-4-methyl-N-(p-tolyl)thiazole-5-carboxamide | >10 | 0.957 | >10.45 |
| Celecoxib | - | 0.05 | 0.0021 | 23.8 |
Data compiled from studies on related thiazole carboxamide derivatives.[1]
Table 2: Percentage Inhibition of COX Enzymes by Thiazole Carboxamide Derivatives at 5 µM
| Compound ID | % Inhibition of COX-1 | % Inhibition of COX-2 |
| 2f | 14.7 | 53.9 |
| 2h | 58.2 | 81.5 |
This data highlights the selective nature of some derivatives.[2]
Experimental Protocols
This section provides a detailed protocol for the synthesis of thiazole carboxamide derivatives, which are potential COX inhibitors. The synthesis is presented as a two-stage process: 1) Synthesis of a substituted this compound (a key intermediate), and 2) Amide coupling of the carboxylic acid with various anilines to produce the final compounds.
Protocol 1: Synthesis of 2-(Aryl)-4-methylthiazole-5-carboxylic Acid
This protocol describes a general method for synthesizing the thiazole carboxylic acid core structure, which can be adapted from known literature procedures for similar thiazole formations.
Materials:
-
Aryl thioamide
-
Ethyl 2-chloroacetoacetate
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
Procedure:
-
Dissolve the aryl thioamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water and stir at room temperature for 2-3 hours to hydrolyze the ester.
-
Remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting materials.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the 2-(Aryl)-4-methylthiazole-5-carboxylic acid.
Protocol 2: General Procedure for the Synthesis of Thiazole Carboxamides (2a-2j)[1][3]
This protocol details the amide coupling reaction between the synthesized thiazole carboxylic acid and a variety of aniline derivatives.
Materials:
-
2-(Aryl)-4-methylthiazole-5-carboxylic acid (1 equivalent)
-
Aniline derivative (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.3 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.3 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the 2-(Aryl)-4-methylthiazole-5-carboxylic acid (1 equivalent), EDCI (1.3 equivalents), and DMAP (0.3 equivalents).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Add the corresponding aniline derivative (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., n-hexane:ethyl acetate) to obtain the pure thiazole carboxamide derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: In Vitro COX Inhibition Assay[3]
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be evaluated using commercially available screening kits.
Materials:
-
COX-1 and COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)
-
Synthesized thiazole carboxamide compounds
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Microplate reader
Procedure:
-
Prepare stock solutions of the synthesized compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Follow the manufacturer's instructions provided with the assay kit. This typically involves:
-
Adding the reaction buffer, heme, and COX enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.
-
Adding the synthesized compounds at various concentrations.
-
Initiating the reaction by adding arachidonic acid.
-
Incubating the plate for a specified time at a controlled temperature.
-
-
Measure the production of prostaglandin (B15479496) H2 (PGH2), which is often detected via a colorimetric or fluorometric method, using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition
The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins and how COX inhibitors block this pathway.
References
- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Thiazolecarboxylic Acid as a Building Block for Metallo-β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-thiazolecarboxylic acid derivatives as potent inhibitors of metallo-β-lactamases (MBLs). These enzymes are a significant cause of bacterial resistance to β-lactam antibiotics, and the development of effective inhibitors is a critical area of research.[1][2]
Introduction
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.[1] The rapid emergence and spread of MBL-producing bacteria pose a serious threat to global public health. Unlike serine-β-lactamases, there are currently no clinically approved inhibitors for MBLs.[3]
One promising strategy to combat this resistance is the development of small molecule inhibitors that can be co-administered with β-lactam antibiotics to restore their efficacy. Derivatives of this compound, particularly 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, have emerged as a novel class of MBL inhibitors.[1][2] These compounds act by interacting with the zinc ions in the MBL active site, thereby preventing the hydrolysis of the antibiotic.[4]
This guide offers detailed protocols for the synthesis of these inhibitors, their in vitro evaluation against MBLs, and methods to assess their ability to potentiate the activity of β-lactam antibiotics against resistant bacteria.
Data Presentation
The inhibitory activity of various this compound derivatives against different metallo-β-lactamases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Number | Structure | MBL Target | IC50 (µM) | Reference |
| 1 | 2-benzylthiazole-4-carboxylic acid | IMP-1 | 34.7 | [1] |
| 2 | (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | 5.5 | [1] |
| 3 | (S)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | >200 | [1] |
| 4 | 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid | Bla2 | 4.9 | [1] |
| 5 | 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid | IMP-1 | >200 | [1] |
| 6 | Captopril (Control) | IMP-1 | 5.0 | [1] |
| 7 | Captopril (Control) | Bla2 | 25.8 | [1] |
| 8 | EDTA (Control) | IMP-1 | 27.9 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids
This protocol describes a general method for the synthesis of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, a key scaffold for MBL inhibitors.
Materials:
-
Aromatic nitrile (e.g., benzonitrile)
-
L-cysteine hydrochloride
-
Sodium bicarbonate (NaHCO3)
-
Methanol (B129727) (MeOH)
-
Phosphate (B84403) buffer (pH = 6)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
To a round-bottom flask, add the aromatic nitrile (1.0 equivalent), L-cysteine hydrochloride (1.2 equivalents), and sodium bicarbonate in methanol.
-
Add phosphate buffer (pH = 6) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Maintain the reflux for 72 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting solid is collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-substituted 4,5-dihydrothiazole-4-carboxylic acid.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and Melting Point).
Protocol 2: In Vitro Metallo-β-Lactamase Inhibition Assay
This protocol details the determination of the IC50 values of the synthesized compounds against a specific MBL using a chromogenic substrate.
Materials:
-
Purified MBL enzyme (e.g., IMP-1, NDM-1, VIM-2)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Nitrocefin (B1678963) (chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor compounds in the assay buffer.
-
In a 96-well plate, add a defined amount of the purified MBL enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells containing the enzyme. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 10-15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Immediately start monitoring the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 3: Broth Microdilution Assay for Antibacterial Susceptibility Testing
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence and absence of an MBL inhibitor, to assess the inhibitor's ability to restore antibiotic efficacy.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem, imipenem)
-
Test MBL inhibitor
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a series of two-fold serial dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.
-
Prepare a second set of serial dilutions of the β-lactam antibiotic, with each well also containing a fixed, sub-inhibitory concentration of the MBL inhibitor.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate all wells of the microtiter plates with the bacterial suspension.
-
Include appropriate controls: a growth control (no antibiotic or inhibitor), a sterility control (no bacteria), and a control for the inhibitor alone to ensure it has no intrinsic antibacterial activity at the tested concentration.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
A significant reduction (typically ≥4-fold) in the MIC of the β-lactam antibiotic in the presence of the inhibitor indicates successful potentiation and MBL inhibition.
Visualizations
Caption: Mechanism of MBL inhibition by a this compound derivative.
Caption: Experimental workflow for the development of this compound-based MBL inhibitors.
References
- 1. 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KR101389696B1 - Detecting method for KPCs and MBLs using broth microdilution method with β-lactamase inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application of 4-Thiazolecarboxylic Acid in Agrochemical Synthesis
Introduction
4-Thiazolecarboxylic acid is a versatile heterocyclic building block utilized in the synthesis of a variety of agrochemicals, particularly fungicides and insecticides. The thiazole (B1198619) ring system is a key pharmacophore in many biologically active molecules due to its ability to engage in various interactions with biological targets. This document provides detailed application notes and protocols for the synthesis of potent agrochemicals derived from this compound, targeting researchers, scientists, and professionals in drug development.
Fungicidal Applications: Pyrazole-Thiazole Carboxamides
A significant application of this compound derivatives is in the development of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. These compounds function by disrupting the mitochondrial respiratory chain in fungi, leading to cell death. Pyrazole-thiazole carboxamides are a prominent class of SDHI fungicides synthesized using this compound as a key intermediate.
Quantitative Data: Fungicidal Activity
The following table summarizes the in vitro fungicidal activity (EC50 values) of representative pyrazole-thiazole carboxamide derivatives against various plant pathogens.
| Compound ID | Target Pathogen | EC50 (mg/L) | Reference Compound | EC50 (mg/L) |
| 9ac | Rhizoctonia cerealis | 1.09 | Thifluzamide | 23.09 |
| 9bf | Rhizoctonia cerealis | 4.95 | Thifluzamide | 23.09 |
| 9cb | Rhizoctonia cerealis | 3.87 | Thifluzamide | 23.09 |
| 9cd | Sclerotinia sclerotiorum | 0.72 | Thifluzamide | 4.88 |
Mechanism of Action: SDHI Fungicides
Experimental Protocols: Synthesis of Pyrazole-Thiazole Carboxamides
This protocol describes a general method for the synthesis of pyrazole-thiazole carboxamides starting from a pyrazole (B372694) carboxylic acid and a thiazole amine derived from this compound.
Workflow for Pyrazole-Thiazole Carboxamide Synthesis
Protocol 1: Synthesis of N-(thiazol-2-yl)picolinamide derivatives
-
Acid Chlorination: To a solution of the desired pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (10 mL). To this solution, add the appropriate 2-amino-thiazole derivative (1.0 eq) and triethylamine (B128534) (2.0 eq). Stir the reaction mixture at room temperature for 12 hours.
-
Workup and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired pyrazole-thiazole carboxamide.
Insecticidal Applications: N-Pyridylpyrazole Thiazole Derivatives
This compound is a crucial precursor for the synthesis of novel N-pyridylpyrazole insecticides. These compounds exhibit significant activity against various lepidopteran pests. The synthesis involves the derivatization of the carboxylic acid group into esters or amides.
Quantitative Data: Insecticidal Activity
The following table presents the lethal concentration (LC50) values of representative N-pyridylpyrazole thiazole derivatives against several insect pests.
| Compound ID | Target Pest | LC50 (mg/L) | Reference Compound | LC50 (mg/L) |
| 7g | Plutella xylostella | 5.32 | Indoxacarb | ~5-10 |
| 7g | Spodoptera exigua | 6.75 | Indoxacarb | ~6-12 |
| 7g | Spodoptera frugiperda | 7.64 | Indoxacarb | ~7-15 |
| 7j | Plutella xylostella | - | Indoxacarb | - |
| 7j | Spodoptera exigua | - | Indoxacarb | - |
| 7j | Spodoptera frugiperda | - | Indoxacarb | - |
Note: Specific LC50 values for Indoxacarb can vary depending on the bioassay conditions.
Experimental Protocols: Synthesis of N-Pyridylpyrazole Thiazole Derivatives
This section provides a detailed protocol for the synthesis of N-pyridylpyrazole thiazole amides and esters from a 2-(N-pyridylpyrazole)thiazole-4-carboxylic acid intermediate.
Workflow for N-Pyridylpyrazole Thiazole Derivative Synthesis
Protocol 2: Synthesis of 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]thiazole-4-carboxamide (7g) [1]
-
Intermediate Synthesis: The key intermediate, 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxylic acid, is synthesized first. Ethyl 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxylate is hydrolyzed with a 1 mol/L NaOH solution, followed by acidification with a 1 mol/L hydrochloric acid solution to yield the carboxylic acid intermediate.[1]
-
Amide Coupling: To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DCM (15 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.5 eq), 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq), and triethylamine (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Amine: Add 4-amino-5-chloro-N,3-dimethylbenzamide (1.0 eq) to the reaction mixture. Continue stirring at room temperature for 12 hours.
-
Workup and Purification: Dilute the reaction mixture with DCM (30 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain compound 7g as a yellow solid (Yield: 78%).[1]
Protocol 3: General Procedure for the Synthesis of N-Pyridylpyrazole Thiazole Esters [1]
-
Esterification: To a solution of 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (15 mL), add the corresponding substituted benzyl alcohol (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired ester derivative.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates.
References
Coordination Chemistry of 4-Thiazolecarboxylic Acid with Transition Metals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the coordination chemistry of 4-thiazolecarboxylic acid (4-tza) with first-row transition metals, focusing on the synthesis, characterization, and potential applications of the resulting metal complexes. The information compiled herein is intended to serve as a practical guide for researchers in inorganic chemistry, medicinal chemistry, and materials science.
Introduction
Thiazolecarboxylic acids are a class of heterocyclic ligands that have garnered significant interest in coordination chemistry. Their ability to coordinate with metal ions through both the nitrogen atom of the thiazole (B1198619) ring and the oxygen atoms of the carboxylate group makes them versatile building blocks for the construction of novel metal-organic complexes. In particular, this compound has been shown to form stable complexes with various transition metals, exhibiting interesting structural features and potential applications in areas such as catalysis and medicinal chemistry. The coordination of metal ions can significantly enhance the biological activity of the parent ligand, opening avenues for the development of new therapeutic agents.
Experimental Protocols
This section details the synthetic procedures for the preparation of transition metal complexes of this compound, specifically focusing on cobalt(II), nickel(II), and copper(II) complexes.
Protocol 1: Synthesis of [Co(4-tza)₂(H₂O)₂] (Polymorphs α and β)
Materials:
-
Cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O)
-
This compound (4-Htza)
-
Ethanol
-
Distilled water
Procedure for Polymorph α:
-
Dissolve Cobalt(II) sulfate heptahydrate (0.0281 g, 0.100 mmol) in 5.0 mL of a 1:4 (v/v) ethanol/water mixture.
-
Dissolve this compound (0.0129 g, 0.100 mmol) in the same solvent mixture.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Allow the resulting solution to stand at room temperature.
-
Pale-orange, block-shaped crystals of the α-polymorph will form after several days through slow evaporation of the solvent.[1]
-
Isolate the crystals by filtration.
Procedure for Polymorph β:
-
Follow the same procedure as for polymorph α, but use a 4:1 (v/v) ethanol/water solvent mixture.
-
Pale-orange, needle-shaped crystals of the β-polymorph will crystallize after several days.[1]
-
Isolate the crystals by filtration.
Protocol 2: Synthesis of [Ni(4-tza)₂(H₂O)₂] (Polymorphs α and β)
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
This compound (4-Htza)
-
Ethanol
-
Distilled water
Procedure for Polymorph α:
-
Dissolve Nickel(II) sulfate hexahydrate (0.0262 g, 0.100 mmol) in 5.0 mL of a 1:4 (v/v) ethanol/water mixture.
-
Dissolve this compound (0.0129 g, 0.100 mmol) in the same solvent mixture.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Allow the solution to stand at room temperature.
-
Green, block-shaped crystals of the α-polymorph will form after several days.[1]
-
Isolate the crystals by filtration.
Procedure for Polymorph β:
-
Prepare the complex in the same manner as polymorph α.
-
Seal the reaction vessel and place it in an oven maintained at 80 °C for 48 hours to yield green, needle-shaped crystals of the β-polymorph.[1]
-
Isolate the crystals.
Protocol 3: Synthesis of [Cu(4-tza)₂(H₂O)₂] and its Dehydrated Form [Cu(4-tza)₂]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
This compound (4-Htza)
-
Ethanol
-
Distilled water
Procedure for [Cu(4-tza)₂(H₂O)₂]:
-
Dissolve Copper(II) sulfate pentahydrate (0.0242 g, 0.100 mmol) in 5.0 mL of a 1:4 (v/v) ethanol/water mixture.
-
Dissolve this compound (0.0129 g, 0.100 mmol) in the same solvent mixture.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Deep blue, block-shaped crystals will form after several days.[1]
-
Isolate the crystals by filtration.
Procedure for Dehydration to [Cu(4-tza)₂]:
-
Heat the crystalline sample of [Cu(4-tza)₂(H₂O)₂].
-
The complex exhibits an irreversible structural transformation to the dehydrated form, [Cu(4-tza)₂], upon heating.[1]
Data Presentation
Table 1: Elemental Analysis Data for M(4-tza)₂(H₂O)₂ Complexes
| Complex | Polymorph | Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Calculated S (%) | Found S (%) |
| [Co(4-tza)₂(H₂O)₂] | α | C₈H₈CoN₂O₆S₂ | 27.36 | 27.08 | 2.30 | 2.30 | 7.98 | 7.85 | 18.26 | 18.00 |
| [Co(4-tza)₂(H₂O)₂] | β | C₈H₈CoN₂O₆S₂ | 27.36 | 27.38 | 2.30 | 2.30 | 7.98 | 7.98 | 18.26 | 18.27 |
| [Ni(4-tza)₂(H₂O)₂] | α | C₈H₈N₂NiO₆S₂ | 27.38 | 27.38 | 2.30 | 2.30 | 7.98 | 7.98 | 18.27 | 18.27 |
| [Ni(4-tza)₂(H₂O)₂] | β | C₈H₈N₂NiO₆S₂ | 27.38 | 27.38 | 2.30 | 2.30 | 7.98 | 7.98 | 18.27 | 18.27 |
| [Cu(4-tza)₂(H₂O)₂] | - | C₈H₈CuN₂O₆S₂ | 27.00 | 27.18 | 2.27 | 1.94 | 7.87 | 7.63 | 18.02 | 17.89 |
(Data sourced from Rujiwatra et al., 2016)[1]
Table 2: Selected FT-IR Spectral Data (cm⁻¹) for M(4-tza)₂(H₂O)₂ Complexes
| Complex | Polymorph | ν(O-H) | ν(C=O) |
| [Co(4-tza)₂(H₂O)₂] | α | 3132br | 1600vs |
| [Co(4-tza)₂(H₂O)₂] | β | 3190br | 1599vs |
| [Ni(4-tza)₂(H₂O)₂] | α | 3136br | 1600vs |
| [Ni(4-tza)₂(H₂O)₂] | β | 3190br | 1599vs |
| [Cu(4-tza)₂(H₂O)₂] | - | 3354br | 1610vs |
(br = broad, vs = very strong; Data sourced from Rujiwatra et al., 2016)[1]
Visualizations
This section provides diagrams illustrating the experimental workflow for the synthesis and characterization of this compound metal complexes and a proposed mechanism for the anticancer activity observed in related thiazole-based metal complexes.
Applications and Future Perspectives
While the direct applications of this compound-metal complexes are still under exploration, the broader family of thiazole-based coordination compounds has shown significant promise in several areas, particularly in drug development.
-
Anticancer Agents: Many thiazole derivatives and their metal complexes have been reported to exhibit potent anticancer activity.[2][3][4] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) in cancer cells, potentially through the generation of reactive oxygen species (ROS) or by inhibiting key enzymes like topoisomerase.[2] The chelation of a metal ion can enhance the cytotoxic effects of the thiazole ligand.
-
Antimicrobial Agents: Thiazole-containing compounds are known to possess antibacterial and antifungal properties. Metal complexation can augment this activity, offering a strategy to combat drug-resistant microbial strains.
-
Catalysis: Transition metal complexes are widely used as catalysts in a variety of organic transformations. The specific coordination environment provided by ligands like this compound can influence the catalytic activity and selectivity of the metal center.
Future research in this area could focus on expanding the range of transition metals used in coordination with this compound and its derivatives. A systematic investigation into the structure-activity relationships of these complexes is crucial for optimizing their therapeutic potential. Furthermore, detailed mechanistic studies are required to fully elucidate their mode of action in biological systems, which will be instrumental in the rational design of new and more effective metallodrugs.
References
Application Notes: Derivatization of 4-Thiazolecarboxylic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Introduction
4-Thiazolecarboxylic acid is a polar, non-volatile compound that presents challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS). Its high polarity and the presence of an active carboxylic acid group lead to poor peak shape, low sensitivity, and potential adsorption onto the GC column and inlet system[1]. To overcome these limitations, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. This process involves chemically modifying the carboxylic acid functional group to reduce its polarity and increase its volatility, thereby improving chromatographic performance and detection. The two most common and effective derivatization strategies for carboxylic acids are silylation and esterification (alkylation)[1][2].
This document provides detailed application notes and protocols for the derivatization of this compound using these two primary methods, intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Method 1: Silylation
Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in carboxylic acids, alcohols, and amines[3]. The reaction replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility and thermal stability of the analyte[4][5]. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent that reacts rapidly with carboxylic acids to yield TMS esters[6].
Advantages of Silylation:
-
High Reactivity: Silylation reactions are generally fast and can often be completed at room temperature or with gentle heating[6].
-
Versatility: Effective for a wide range of polar functional groups[5].
-
Clean Byproducts: The byproducts of the reaction are typically volatile and do not interfere with the chromatography[7].
Disadvantages of Silylation:
-
Moisture Sensitivity: Silylating reagents and the resulting TMS derivatives are highly sensitive to moisture and can be hydrolyzed, requiring anhydrous conditions for the reaction and sample handling[3].
-
Derivative Instability: TMS derivatives can be less stable over time compared to esters, and samples should ideally be analyzed shortly after preparation[3].
Method 2: Esterification (Alkylation)
Esterification is a classic and robust method for derivatizing carboxylic acids. This reaction converts the carboxylic acid into an ester, most commonly a methyl ester, which is significantly more volatile and less polar than the parent acid[1]. A common and effective reagent for this purpose is Boron Trifluoride (BF3) in methanol[2][6]. The BF3 acts as a Lewis acid catalyst to facilitate the reaction between the carboxylic acid and methanol[8].
Advantages of Esterification:
-
Derivative Stability: The resulting esters are generally very stable and can be stored for longer periods before analysis[7].
-
Robust Reaction: The reaction is less sensitive to trace amounts of water compared to silylation.
-
Quantitative Yields: The reaction can be driven to completion, providing quantitative results[9].
Disadvantages of Esterification:
-
Harsher Conditions: Often requires heating and the use of a strong acid catalyst[6].
-
Sample Cleanup: May require an extraction step to separate the derivatized analyte from the reaction mixture and excess reagents before GC-MS analysis.
Experimental Protocols
The following are detailed protocols for the derivatization of this compound.
Protocol 1: Silylation using BSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.
Materials and Reagents:
-
This compound standard or sample extract, dried
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), potentially with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine (B92270) or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen or Argon gas for drying
Procedure:
-
Sample Preparation: Place an accurately weighed amount (e.g., 0.1-1 mg) of this compound or a dried sample extract into a 2 mL reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen gas. The absence of water is critical[3].
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA (or BSTFA + 1% TMCS) to the vial. The reagent should be added in excess to ensure the reaction goes to completion.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven[6]. Reaction times and temperatures may need optimization.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution directly into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol
This protocol describes the formation of the methyl ester of this compound.
Materials and Reagents:
-
This compound standard or sample extract
-
14% Boron Trifluoride in Methanol (BF3-Methanol) solution
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place an accurately weighed amount (e.g., 0.1-1 mg) of this compound or a dried sample extract into a 2 mL reaction vial.
-
Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 10-15 minutes. Ensure the vial is properly sealed to prevent evaporation.
-
Cooling: After heating, cool the vial to room temperature.
-
Extraction: Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the vial. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the derivatized analyte.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL of the dried hexane solution into the GC-MS system.
Data Presentation
The choice of derivatization method can impact the analytical outcome. The following tables summarize key parameters for the derivatization and subsequent GC-MS analysis.
Table 1: Comparison of Derivatization Methods
| Parameter | Silylation (BSTFA) | Esterification (BF3-Methanol) |
| Principle | Replacement of active H with a -Si(CH₃)₃ group | Conversion of -COOH to -COOCH₃ |
| Reaction Time | 30 - 60 minutes | 10 - 15 minutes |
| Reaction Temp. | 60 - 70°C | 60°C |
| Reagent Sensitivity | Highly sensitive to moisture | Less sensitive to moisture |
| Derivative Stability | Moderate; analyze promptly | High; stable for storage |
| Sample Prep. | Simple; direct injection | Requires post-reaction extraction |
| Byproducts | Volatile and non-interfering | Requires removal |
Table 2: Typical GC-MS Analytical Parameters
| Parameter | Recommended Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless (1 µL) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40 - 450 |
Note: The oven program should be optimized based on the specific instrument and column used.
Visualizations
The following diagrams illustrate the workflow and chemical reactions described.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. scispace.com [scispace.com]
- 7. gcms.cz [gcms.cz]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. files.core.ac.uk [files.core.ac.uk]
Application Note: Quantification of 4-Thiazolecarboxylic Acid in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Thiazolecarboxylic acid in human plasma. The methodology utilizes a simple protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in biological samples for pharmacokinetic, toxicokinetic, or biomarker studies. The described method is presented with proposed validation parameters that align with regulatory guidelines.
Introduction
This compound is a molecule of interest in various fields of biomedical research. Accurate and reliable quantification in biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for bioanalytical studies. This application note provides a detailed protocol for the determination of this compound in human plasma, designed to meet the rigorous standards of bioanalytical method validation.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (Sigma-Aldrich, Purity ≥97%)
-
This compound-d2 (stable isotope-labeled internal standard, proposed)
-
-
Chemicals and Solvents:
-
Acetonitrile (B52724) (LC-MS grade, Fisher Scientific)
-
Methanol (LC-MS grade, Fisher Scientific)
-
Formic acid (LC-MS grade, Fisher Scientific)
-
Ultrapure water (Milli-Q® system)
-
-
Biological Matrix:
-
Drug-free human plasma (sourced from an accredited biological vendor)
-
Instrumentation
-
Liquid Chromatography:
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Column: ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm (Waters)
-
-
Mass Spectrometry:
-
Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
Allow all samples (calibration standards, quality controls, and unknown samples) and reagents to thaw to room temperature.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 1 µg/mL of this compound-d2 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program: | |
| Time (min) | %B |
| 0.0 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions: | |
| Compound | Precursor Ion (m/z) > Product Ion (m/z) |
| This compound | 130.0 > 84.0 |
| This compound-d2 (IS) | 132.0 > 86.0 |
Method Validation (Proposed)
The method should be validated according to the principles of international guidelines for bioanalytical method validation.[1][2] The following parameters should be assessed:
Linearity
The calibration curve should be prepared by spiking blank plasma with known concentrations of this compound. A linear range of 1-1000 ng/mL is proposed. The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[1][2]
| QC Level | Concentration (ng/mL) | Acceptance Criteria (% Bias) | Acceptance Criteria (%RSD) |
| LLOQ | 1 | ± 20% | ≤ 20% |
| Low | 3 | ± 15% | ≤ 15% |
| Medium | 100 | ± 15% | ≤ 15% |
| High | 800 | ± 15% | ≤ 15% |
Recovery and Matrix Effect
The extraction recovery of this compound and the internal standard should be consistent and reproducible across the QC levels. The matrix effect should be assessed to ensure that endogenous plasma components do not interfere with the ionization of the analyte or internal standard.
Stability
The stability of this compound in human plasma should be evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.
Data Presentation
Table 1: Proposed LC-MS/MS Method Parameters
| Parameter | This compound | This compound-d2 (IS) |
| Precursor Ion (m/z) | 130.0 | 132.0 |
| Product Ion (m/z) | 84.0 | 86.0 |
| Retention Time (min) | ~2.1 | ~2.1 |
Table 2: Proposed Method Validation Summary
| Validation Parameter | Proposed Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Intra-day Accuracy (% Bias) | ± 15% (± 20% for LLOQ) |
| Inter-day Accuracy (% Bias) | ± 15% (± 20% for LLOQ) |
| Extraction Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
| Stability | Stable under tested conditions |
Visualization of Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: 4-Thiazolecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Thiazolecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, ultimately improving reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and step-by-step solutions.
FAQ 1: My overall yield is low in the multi-step synthesis from L-cysteine hydrochloride. Which step is the likely culprit and how can I optimize it?
Answer:
Low overall yield in this four-step synthesis (condensation, esterification, oxidation, hydrolysis) can be attributed to inefficiencies at any stage. However, the oxidation of the thiazolidine (B150603) ring to a thiazole (B1198619) ring is often a critical step to examine.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yield in multi-step synthesis.
Potential Causes and Solutions:
-
Inefficient Oxidation: The oxidation of methyl thiazolidine-4-carboxylate to methyl thiazole-4-carboxylate is crucial.
-
Solution: Ensure the manganese dioxide (MnO₂) used is activated and of high purity. The reaction conditions, including solvent (acetonitrile is often used) and temperature, should be strictly controlled. Monitor the reaction progress by TLC to determine the optimal reaction time.[1]
-
-
Incomplete Hydrolysis: The final step of hydrolyzing the methyl ester to the carboxylic acid can sometimes be incomplete.
-
Solution: Ensure the molar ratio of sodium hydroxide (B78521) to the ester is adequate (a common ratio is 2.0-2.9:1).[1] The reaction should be heated to reflux for a sufficient amount of time (e.g., 1 hour) to drive the reaction to completion.[1]
-
-
Losses During Work-up: Product can be lost during extraction and purification steps.
-
Solution: After acidification to pH=3, ensure the product has fully precipitated before filtration; cooling in an ice bath can aid this.[1] Wash the solid with a minimal amount of cold water to avoid dissolving the product.
-
Experimental Protocol: Oxidation of Methyl Thiazolidine-4-carboxylate
-
In a suitable reaction vessel, dissolve methyl thiazolidine-4-carboxylate in acetonitrile.
-
Add activated manganese dioxide (MnO₂) to the solution. The ratio of MnO₂ to the starting material is critical and may require optimization.
-
Stir the mixture at the recommended temperature (e.g., reflux) and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the MnO₂.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude methyl thiazole-4-carboxylate.
-
Purify the product, for example, by recrystallization.
FAQ 2: I am observing significant byproduct formation during the synthesis from 4-chloromethylthiazole. How can I minimize these side reactions?
Answer:
The synthesis of this compound from 4-chloromethylthiazole involves hydrolysis to 4-hydroxymethylthiazole (B1350391), followed by oxidation. Side reactions can occur at both stages.
Logical Relationship of Reaction Steps and Potential Side Products:
Caption: Reaction pathway and potential side reactions.
Potential Causes and Solutions:
-
Hydrolysis Conditions: The choice of acid and its concentration for the hydrolysis of 4-chloromethylthiazole to 4-hydroxymethylthiazole is important. Using a large excess of halogen acids can adversely affect the yield due to the reversibility of the reaction.[2]
-
Solution: Sulfuric acid is an effective choice. A specific protocol involves heating 4-chloromethylthiazole with sulfuric acid and water in an autoclave at 130°C.[2]
-
-
Oxidation Conditions: The oxidation of 4-hydroxymethylthiazole is a vigorous reaction and needs to be well-controlled to avoid over-oxidation and degradation of the thiazole ring.
-
Solution: A mixture of concentrated sulfuric acid and nitric acid is commonly used. The reaction temperature should be carefully controlled (e.g., refluxing at a bath temperature of 77°C or heating at 85°C).[2] Adding the nitric acid portionwise can help to manage the exotherm.
-
Experimental Protocol: Oxidation of 4-hydroxymethylthiazole
-
To a mixture of 4-hydroxymethylthiazole, concentrated sulfuric acid, and water, add 70% nitric acid.
-
Heat the mixture under reflux at a controlled temperature (e.g., a bath temperature of 77°C) for several hours (e.g., 5 hours).[2]
-
Monitor for the initial vigorous evolution of gas to subside.[2]
-
After the reaction is complete, cool the solution and dilute it with water.
-
Adjust the pH to 2 with concentrated ammonium (B1175870) hydroxide to precipitate the product.[2]
-
Cool the solution to promote complete crystallization, then filter, wash with cold water, and dry the product.[2]
FAQ 3: The final product after hydrolysis of ethyl 4-thiazolecarboxylate is difficult to purify. What are the common impurities and how can I remove them?
Answer:
The primary impurity in the final product after hydrolysis is often unreacted starting material (ethyl 4-thiazolecarboxylate). Purification can typically be achieved by recrystallization.
Troubleshooting Purification:
References
Technical Support Center: Overcoming Poor Peak Shape of 4-Thiazolecarboxylic Acid in GC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the Gas Chromatography (GC) analysis of 4-Thiazolecarboxylic acid. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why does this compound often exhibit poor peak shape in GC analysis?
A1: this compound is a polar compound containing a carboxylic acid group. This functional group is prone to strong interactions with active sites within the GC system, such as silanol (B1196071) groups in the injector liner and on the column stationary phase. These interactions can lead to peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, resulting in poor peak shape and inaccurate quantification.[1]
Q2: What are the primary consequences of poor peak shape?
A2: Poor peak shape, particularly peak tailing, can lead to several analytical problems, including:
-
Inaccurate peak integration: Tailing peaks are difficult for chromatography data systems to integrate accurately, leading to unreliable quantitative results.
-
Reduced resolution: Tailing can cause peaks to overlap with adjacent analyte peaks, making it difficult to resolve and quantify individual components in a mixture.
-
Lower sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the limit of detection.
Q3: What is derivatization, and why is it recommended for this compound?
A3: Derivatization is a chemical modification of the analyte to make it more suitable for a particular analytical method. For GC analysis of polar compounds like this compound, derivatization is highly recommended. The process converts the polar carboxylic acid group into a less polar and more volatile derivative, such as an ester. This minimizes interactions with the GC system, resulting in a more symmetrical peak shape, improved resolution, and better sensitivity.[1][2]
Troubleshooting Guide: Poor Peak Shape
This guide addresses the most common peak shape problems encountered during the GC analysis of this compound: peak tailing, peak fronting, and split peaks.
Issue 1: Peak Tailing
Peak tailing is the most common issue for acidic and polar compounds.
Symptoms:
-
Asymmetrical peak with a "tail" on the trailing edge.
-
Tailing Factor (Tf) or Asymmetry Factor (As) significantly greater than 1.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Active Sites in the Injector | Clean or replace the injector liner. Use a deactivated liner to minimize interactions. Regularly inspect and replace liners, especially when analyzing active compounds. |
| Replace the septum. Septum bleed or degradation can introduce active sites. Use high-quality, low-bleed septa. | |
| Column Issues | Column Contamination: Trim 15-30 cm from the front of the column to remove non-volatile residues. |
| Improper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector and detector. | |
| Inappropriate Stationary Phase: For underivatized analysis, a polar, acid-deactivated column (e.g., FFAP or a "WAX" type) is recommended.[1] For derivatized analysis, a non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often suitable. | |
| Analyte-Related Issues | Underivatized Analyte: The most effective solution for peak tailing of this compound is derivatization. This will significantly improve peak shape. |
Issue 2: Peak Fronting
Symptoms:
-
Asymmetrical peak with a leading edge that is less steep than the trailing edge.
-
Asymmetry Factor (As) less than 1.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | Dilute the sample. Injecting too concentrated a sample can saturate the stationary phase. |
| Increase the split ratio. This will reduce the amount of sample introduced onto the column. | |
| Use a column with a thicker film or larger internal diameter. This increases the sample capacity of the column.[3][4] | |
| Incompatibility of Sample Solvent and Stationary Phase | Ensure the sample solvent is compatible with the stationary phase. For example, injecting a non-polar solvent onto a highly polar column can sometimes cause peak distortion. |
Issue 3: Split Peaks
Symptoms:
-
A single compound elutes as two or more peaks.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Improper Injection Technique (Manual Injection) | Inject the sample quickly and smoothly. A slow injection can cause the sample to spread out in the inlet, leading to split peaks. |
| Condensation Effects in the Injector | Optimize the injector temperature. An injector temperature that is too low may not effectively vaporize the sample, while one that is too high can cause degradation. |
| Use a deactivated liner with glass wool. This can help to trap and vaporize the sample more uniformly. | |
| Column Installation | Ensure a clean, square cut at the column inlet. A jagged or angled cut can disrupt the sample band as it enters the column. |
Experimental Protocols
Derivatization of this compound using Ethyl Chloroformate (Adapted from a similar compound)
This protocol is adapted from a method for the derivatization of the structurally similar thiazolidine-4-carboxylic acid and is expected to yield the corresponding ethyl ester of this compound, which is more amenable to GC analysis.[5][6]
Reagents:
-
This compound sample
-
Pyridine
-
Anhydrous Ethanol
-
Ethyl Chloroformate (ECF)
-
Toluene (B28343) (or other suitable extraction solvent like ethyl acetate)
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
To your sample containing this compound, add an appropriate volume of a water/ethanol/pyridine mixture.
-
Add ethyl chloroformate (ECF) to the mixture. The reaction is rapid and should proceed at room temperature.[5][6]
-
Vortex the mixture for 1 minute to ensure complete reaction.
-
Adjust the pH of the solution to >9 with a suitable base to neutralize any HCl formed and to facilitate extraction.
-
Extract the derivatized analyte with toluene (or ethyl acetate). Vortex and centrifuge to separate the layers.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
The resulting solution containing the ethyl 4-thiazolecarboxylate can be directly injected into the GC-MS.
GC-MS Method Parameters (Example)
The following are starting parameters that should be optimized for your specific instrument and application.
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Scan Range | m/z 40-400 |
Data Presentation
The following table illustrates the expected improvement in peak shape after derivatization. The values are representative and will vary depending on the specific analytical conditions.
| Analyte Form | Expected Tailing Factor (Tf) | Expected Peak Width (at half-height) | Expected Outcome |
| Underivatized this compound | > 2.0 | Broad | Poor peak shape, inaccurate quantification |
| Derivatized this compound (Ethyl Ester) | 1.0 - 1.2 | Narrow | Symmetrical peak, reliable quantification |
Visualizations
Caption: Workflow for the derivatization of this compound.
Caption: Troubleshooting workflow for peak tailing of this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. gcms.cz [gcms.cz]
- 3. fishersci.ca [fishersci.ca]
- 4. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 5. Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Thiazolecarboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-thiazolecarboxylic acid derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental issues, ensuring efficient and successful synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound and its derivatives, offering potential causes and step-by-step solutions.
Issue 1: Low or No Yield of the Desired this compound Ester in Hantzsch Synthesis
Question: I am attempting to synthesize an ethyl 4-thiazolecarboxylate via the Hantzsch reaction between an α-halo-β-ketoester and a thioamide, but I am getting a very low yield or no product at all. What are the possible causes, and how can I improve the yield?
Answer:
Low or no yield in the Hantzsch thiazole (B1198619) synthesis can stem from several factors, primarily related to reaction conditions, reagent purity, and the stability of intermediates. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2]
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[1] If the reaction is performed at room temperature, consider gradually increasing the temperature. However, excessive heat can lead to the decomposition of reactants or products.
-
Insufficient Reaction Time: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).
-
Poor Reagent Purity: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions. Ensure the purity of your starting materials, and purify them if necessary.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Alcohols like ethanol (B145695) or methanol (B129727) are commonly used and generally provide good results.[3]
-
Improper Work-up Procedure: The thiazole product is often isolated by precipitation from a basic solution. Ensure the pH is adequately controlled to facilitate the precipitation of the product.[3]
Experimental Protocol: Typical Hantzsch Synthesis of Ethyl 2-amino-4-phenylthiazole-5-carboxylate
-
In a round-bottom flask, dissolve thiourea (B124793) (5.0 mmol) in 20 mL of ethanol.
-
Add ethyl 2-bromoacetoacetate (5.0 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of a 5% aqueous sodium carbonate solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure ethyl 2-amino-4-phenylthiazole-5-carboxylate.
Issue 2: Formation of Isomeric Byproducts in Hantzsch Synthesis
Question: My Hantzsch synthesis is producing the desired 2-amino-4-substituted-thiazole, but it is contaminated with a significant amount of an isomeric byproduct. How can I identify and minimize the formation of this impurity?
Answer:
A common side reaction in the Hantzsch synthesis, especially under acidic conditions, is the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-amino-thiazole.[2][4] The ratio of these isomers is influenced by the reaction conditions and the structure of the starting materials.
Identification of Isomers:
The two isomers can often be distinguished by spectroscopic methods:
-
¹H NMR: The chemical shift of the proton at the 5-position of the thiazole ring is typically different for the two isomers.
-
IR Spectroscopy: The C=N stretching frequency in the IR spectrum can also help differentiate between the amino and imino forms.
Strategies to Minimize Isomer Formation:
-
Control of Acidity: The formation of the 2-imino isomer is favored under strongly acidic conditions.[2][4] Performing the reaction under neutral or mildly basic conditions can significantly favor the formation of the desired 2-aminothiazole.
-
Reaction Temperature: The reaction temperature can influence the isomer ratio. Optimization of the temperature may be required to favor the desired product.
Data on Isomer Formation:
| Condition | Predominant Product | Notes |
| Neutral Solvent (e.g., Ethanol) | 2-(N-substituted amino)thiazole | Exclusively forms the desired product.[2][4] |
| Acidic Conditions (e.g., 10M HCl in Ethanol) | Mixture of 2-(N-substituted amino)thiazole and 3-substituted 2-imino-2,3-dihydrothiazole | The proportion of the imino isomer increases with acidity.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound derivatives?
A1: The Hantzsch thiazole synthesis is one of the most widely used and versatile methods.[3] It involves the condensation of an α-halocarbonyl compound with a thioamide derivative. Other methods include the Cook-Heilbron synthesis and reactions involving α-aminonitriles.[5]
Q2: My this compound product appears to be decarboxylating upon heating. How can I prevent this?
A2: Decarboxylation of heteroaromatic carboxylic acids can occur at elevated temperatures. To minimize this, it is crucial to avoid excessive heat during the final purification steps, such as distillation or drying. If the carboxylic acid is particularly labile, consider converting it to a more stable salt form for storage.
Q3: I am hydrolyzing an ethyl 4-thiazolecarboxylate to the corresponding carboxylic acid, but the yield is low. What are the potential issues?
A3: Low yields during the hydrolysis of the ester can be due to incomplete reaction or degradation of the product. For base-catalyzed hydrolysis (saponification), ensure that at least a stoichiometric amount of base is used and that the reaction is allowed to proceed to completion. For acid-catalyzed hydrolysis, using a large excess of water can help drive the equilibrium towards the products. In both cases, monitor the reaction by TLC and avoid excessively harsh conditions (high temperatures or very high concentrations of acid/base) that could lead to decomposition of the thiazole ring.
Q4: How can I purify my this compound derivative from unreacted starting materials and side products?
A4: The purification strategy will depend on the physical properties of your product and the impurities. Common techniques include:
-
Recrystallization: This is effective for solid products. The choice of solvent is critical for obtaining high purity and yield.
-
Column Chromatography: This is a versatile method for separating compounds with different polarities.
-
Acid-Base Extraction: If your product is an acid or a base, you can use extraction with aqueous acid or base to separate it from neutral impurities.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Optimizing reaction conditions for the amidation of 4-Thiazolecarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the amidation of 4-thiazolecarboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the amidation of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
-
Question: My amidation reaction with this compound is resulting in a low yield or no desired product. What are the possible causes and how can I improve the yield?
-
Answer: Low or no product yield in the amidation of this compound can stem from several factors. A primary consideration is the choice of coupling reagent and reaction conditions. Incomplete activation of the carboxylic acid is a frequent culprit. Additionally, the stability of the reagents and the presence of moisture can significantly hinder the reaction. Side reactions, such as the decomposition of the activated intermediate or reactions involving the thiazole (B1198619) ring, may also contribute to low yields.
To address this, consider the following troubleshooting steps:
-
Optimize the Coupling Reagent: Different coupling reagents have varying efficiencies. If one reagent is not providing satisfactory results, switching to another class may be beneficial. For instance, if a carbodiimide-based coupling (e.g., EDC/HOBt) is failing, a uronium-based reagent like HATU might offer better performance due to its higher reactivity.[1][2]
-
Ensure Anhydrous Conditions: Amidation reactions are highly sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagent. Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Order of Reagent Addition: The order in which reagents are added can be critical. Pre-activating the carboxylic acid with the coupling reagent and base before adding the amine is a common and often effective strategy.[3] This can minimize side reactions where the coupling reagent reacts directly with the amine.
-
Screen Different Bases: The choice and stoichiometry of the base are important. A hindered organic base like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA) is commonly used to neutralize the acid formed during the reaction and to facilitate the coupling process.[4] The pKa of the base should be considered to avoid unwanted side reactions.
-
Vary the Solvent: The reaction solvent can influence the solubility of reagents and the reaction rate. Common solvents for amidation include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile.[3] The choice of solvent should be based on the solubility of both the starting materials and the product.
-
Increase Reagent Equivalents: Using a slight excess of the amine and coupling reagent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
-
Issue 2: Presence of Impurities and Side Products
-
Question: My final product is contaminated with impurities. What are the common side reactions in the amidation of this compound and how can I minimize them?
-
Answer: The formation of impurities is a common challenge. In addition to unreacted starting materials, several side products can arise during the amidation process.
Common side reactions and mitigation strategies include:
-
Racemization: If the amine or carboxylic acid contains a chiral center, racemization can occur, particularly with carbodiimide (B86325) reagents. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can suppress racemization by forming a less reactive, more stable active ester intermediate.[1][5]
-
Guanidinium (B1211019) Byproduct Formation: Uronium-based coupling reagents like HATU can react with the amine to form a guanidinium byproduct, which can be difficult to remove.[6] This is more likely if the carboxylic acid activation is slow or if an excess of the coupling reagent is used. Pre-activation of the carboxylic acid before amine addition can minimize this side reaction.
-
N-Acylurea Formation: With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and can complicate purification.[1] The addition of HOBt or HOAt helps to prevent this by rapidly trapping the O-acylisourea to form the active ester.
-
Decarboxylation: While less common under standard amidation conditions, heteroaromatic carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or in the presence of certain transition metals. It is advisable to conduct the reaction at or below room temperature if possible.
Purification Strategies: A standard work-up procedure involving an aqueous wash with a mild acid (e.g., dilute HCl or citric acid) to remove excess amine and base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt, is often effective.[7] If impurities persist, column chromatography is a reliable purification method.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the amidation of this compound?
A1: There is no single "best" coupling reagent, as the optimal choice depends on the specific amine being used, the scale of the reaction, and cost considerations. However, some commonly used and effective coupling reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based reagent known for fast reaction times and high yields, often with low racemization.[1] It is a good first choice for challenging couplings.
-
EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole): A widely used and cost-effective carbodiimide-based system. HOBt is added to improve efficiency and suppress side reactions like racemization and N-acylurea formation.[5][8]
-
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium (B103445) salt-based reagent that is also very effective and can be advantageous in cases where uronium salt-related side reactions are a concern.[6]
Q2: What is the optimal order of addition for the reagents?
A2: For many amidation reactions, the following order of addition is recommended to maximize yield and minimize side products:
-
Dissolve the this compound and the base (e.g., DIEA) in an anhydrous solvent (e.g., DMF).
-
Add the coupling reagent (e.g., HATU or a pre-mixed solution of EDC/HOBt).
-
Allow the mixture to stir for a short period (5-15 minutes) to pre-activate the carboxylic acid.[3]
-
Add the amine to the reaction mixture.
This pre-activation step allows for the formation of the active ester intermediate before the amine is introduced, which can prevent the coupling reagent from reacting directly with the amine.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the amidation reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the this compound and the formation of the product.
Q4: What are the recommended work-up and purification procedures?
A4: A typical aqueous work-up procedure is as follows:
-
Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate).
-
Wash the organic layer with a weak acid (e.g., 1M HCl or citric acid) to remove the base and any unreacted amine.
-
Wash with a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted this compound and additives like HOBt.
-
Wash with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
If the crude product is not pure after the work-up, purification by flash column chromatography on silica (B1680970) gel is usually effective. The choice of eluent will depend on the polarity of the product.
Data Presentation
Table 1: Common Coupling Reagents for Amidation
| Coupling Reagent Class | Examples | Molar Equivalents (Typical) | Key Advantages | Potential Drawbacks |
| Uronium Salts | HATU, HBTU, TBTU | 1.0 - 1.5 | High reactivity, fast reactions, low racemization[1] | Can form guanidinium byproducts, higher cost[6] |
| Carbodiimides | EDC, DCC, DIC | 1.0 - 2.0 | Cost-effective, widely available | Can cause racemization (requires additive), formation of N-acylurea byproduct[1] |
| Phosphonium Salts | PyBOP, BOP | 1.0 - 1.5 | High efficiency, low racemization, no guanidinium formation | Byproducts can be carcinogenic (HMPA from BOP), higher cost[6] |
| Other | T3P | 1.5 - 3.0 | Easy work-up of byproducts, good for large scale | --- |
Table 2: Typical Reaction Conditions
| Parameter | Recommended Conditions |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 30 minutes to 16 hours[4][6] |
| Solvent | DMF, DCM, Acetonitrile |
| Base | DIEA, TEA |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIEA) (2.0-3.0 eq.).
-
In a separate vial, dissolve HATU (1.1-1.2 eq.) in anhydrous DMF.
-
Add the HATU solution to the carboxylic acid solution and stir at room temperature for 15 minutes for pre-activation.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, proceed with the aqueous work-up as described in the FAQs.
Protocol 2: General Procedure for Amidation using EDC/HOBt
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), HOBt (1.1-1.2 eq.), and the amine (1.0-1.2 eq.).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1-1.5 eq.) portion-wise to the cooled solution.
-
Add DIEA (2.0-3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or HPLC.
-
Upon completion, proceed with the aqueous work-up as described in the FAQs.
Visualizations
Caption: Experimental workflow for the amidation of this compound.
Caption: Troubleshooting logic for low-yield amidation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 8. researchgate.net [researchgate.net]
Stability of 4-Thiazolecarboxylic acid under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Thiazolecarboxylic acid under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic and basic solutions?
A1: this compound is generally considered stable under the conditions used for its synthesis, which involve basic hydrolysis of an ester precursor followed by acidic precipitation.[1] This suggests a degree of resistance to degradation in both acidic and basic media at moderate temperatures. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, may lead to degradation.
Q2: What potential degradation pathways should I be aware of for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes based on the chemistry of thiazoles and carboxylic acids include:
-
Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, which can be promoted by heat.[2]
-
Hydrolysis of the Thiazole (B1198619) Ring: Under harsh acidic or basic conditions, the thiazole ring could potentially undergo hydrolytic cleavage.[2]
-
Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, particularly in the presence of oxidizing agents.[2]
Q3: Are there any known incompatibilities of this compound with common acidic and basic reagents?
A3: Specific incompatibility data is limited. However, based on its chemical structure, it is prudent to be cautious when using strong oxidizing acids, as they may degrade the thiazole ring. The synthesis of thiazole carboxylic acids has been described in the presence of strong acids like sulfuric acid and nitric acid at elevated temperatures, suggesting some level of stability.[3] The compound is synthesized using 10% sodium hydroxide (B78521), indicating stability to this concentration of a strong base at reflux for a short period.[1]
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the intact this compound from any potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of parent compound peak in HPLC analysis after treatment with acid/base. | Degradation of this compound. | * Confirm the identity of new peaks using techniques like LC-MS to identify degradation products. * Reduce the harshness of the conditions (lower temperature, shorter exposure time, lower concentration of acid/base). |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products or interaction with excipients/other components in the formulation. | * Perform forced degradation studies on the pure compound to identify potential degradants. * Analyze a placebo formulation (without this compound) under the same stress conditions to rule out excipient degradation. |
| Poor recovery of the compound from the sample matrix. | The compound may be adsorbing to container surfaces or reacting with components of the matrix. | * Use silanized glassware to minimize adsorption. * Evaluate the compatibility of the compound with all components of the formulation or solution. |
Experimental Protocols
A forced degradation study is recommended to definitively assess the stability of this compound under your specific experimental conditions.
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), e.g., 0.1 M and 1 M
-
Sodium hydroxide (NaOH), e.g., 0.1 M and 1 M
-
HPLC grade water and acetonitrile
-
Suitable HPLC column (e.g., C18)
-
HPLC system with UV detector
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Prepare a separate sample with 2 M HCl to achieve a final concentration of 1 M.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at intermediate time points (e.g., 2, 4, 8 hours).
-
Before analysis, neutralize the samples with an appropriate amount of NaOH.
-
-
Basic Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Prepare a separate sample with 2 M NaOH to achieve a final concentration of 1 M.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
Before analysis, neutralize the samples with an appropriate amount of HCl.
-
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent mixture used for the stress samples and store it under normal laboratory conditions.
-
Analysis:
-
Analyze all samples (stressed and control) by a validated stability-indicating HPLC method.
-
Determine the percentage of this compound remaining and quantify any significant degradation products.
-
Data Presentation
The following table can be used to summarize the quantitative data obtained from your stability studies.
| Stress Condition | Time (hours) | Concentration of Stress Agent | Temperature (°C) | % this compound Remaining | Major Degradation Products (and % area) |
| Acidic Hydrolysis | 2 | 0.1 M HCl | 60 | ||
| 4 | 0.1 M HCl | 60 | |||
| 8 | 0.1 M HCl | 60 | |||
| 24 | 0.1 M HCl | 60 | |||
| 24 | 1 M HCl | 60 | |||
| Basic Hydrolysis | 2 | 0.1 M NaOH | 60 | ||
| 4 | 0.1 M NaOH | 60 | |||
| 8 | 0.1 M NaOH | 60 | |||
| 24 | 0.1 M NaOH | 60 | |||
| 24 | 1 M NaOH | 60 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for stability issues.
References
Technical Support Center: 4-Thiazolecarboxylic Acid Derivatization for GC-MS
Welcome to the technical support center for the derivatization of 4-Thiazolecarboxylic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound is a polar compound with a carboxylic acid functional group. In its native form, it exhibits low volatility and can interact with active sites in the GC system, leading to poor chromatographic performance.[1][2] Derivatization is a chemical modification process that converts the polar carboxylic acid group into a less polar and more volatile derivative.[3][4] This process is crucial for:
-
Increased Volatility: Allowing the compound to be readily vaporized in the GC inlet and transported through the column.[3][4]
-
Improved Thermal Stability: Preventing degradation of the analyte at the high temperatures used in GC.
-
Enhanced Chromatographic Peak Shape: Reducing peak tailing and improving peak symmetry for better resolution and more accurate quantification.[5]
-
Increased Sensitivity: Producing derivatives that may have better ionization efficiency in the mass spectrometer.
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization strategies for carboxylic acids, including heterocyclic carboxylic acids like this compound, are silylation and esterification .[6]
-
Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.[5] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[7][8]
-
Esterification: This method converts the carboxylic acid into an ester, typically a methyl ester, which is more volatile.[5] A common and effective reagent for this is boron trifluoride in methanol (B129727) (BF3-methanol).[6][9][10]
Q3: How do I choose between silylation and esterification?
A3: The choice of derivatization method depends on several factors, including the presence of other functional groups in the molecule, the sample matrix, and the desired analytical outcome.
-
Silylation (e.g., with BSTFA) is a versatile and powerful derivatization technique that reacts with a wide range of functional groups containing active hydrogens.[8] It is often preferred for its ability to derivatize multiple functional groups simultaneously. However, silyl (B83357) derivatives can be sensitive to moisture.[11]
-
Esterification (e.g., with BF3-methanol) is a robust and widely used method specifically for carboxylic acids.[6][9][10] Methyl esters are generally stable derivatives. This method is often a good starting point if the primary goal is to derivatize the carboxylic acid group.
A comparative study on low-molecular-weight dicarboxylic acids found that both silylation (with BSTFA) and esterification (with BF3/alcohol) are suitable methods, providing low detection limits and good reproducibility. For challenging samples, BSTFA was suggested as the reagent of choice due to lower detection limits and higher reproducibility.
Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of this compound for GC-MS analysis.
Problem 1: Low or No Derivatization Product Peak in the Chromatogram
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | Optimize reaction time and temperature. For silylation with BSTFA, a typical starting point is 60°C for 30-60 minutes.[7] For esterification with BF3-methanol, heating at 60°C for 5-10 minutes is often sufficient.[6][9][10] Monitor the reaction progress by analyzing aliquots at different time points. |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Dry the sample completely under a stream of nitrogen before adding the derivatization reagent. Silylating reagents are particularly sensitive to moisture, which can lead to reagent degradation and low derivative yield.[11] |
| Degraded Reagent | Use fresh derivatization reagents. Silylating reagents, in particular, can degrade over time, especially if not stored under anhydrous conditions. |
| Incorrect Reagent-to-Analyte Ratio | Use a sufficient excess of the derivatization reagent to drive the reaction to completion. A common recommendation for silylation is a 2:1 molar ratio of BSTFA to active hydrogens.[8] |
| Poor Sample Solubility in Reagent/Solvent | Ensure the dried analyte is fully dissolved in the derivatization reagent or the reaction solvent. Sonication can aid in dissolution. For silylation, pyridine (B92270) is often used as a solvent and catalyst, which can improve the solubility of the analyte and the stability of the derivatives. |
Problem 2: Significant Peak Tailing of the Derivatized Analyte
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Active Sites in the GC System | Deactivate the GC inlet liner and the front end of the column by injecting a silylating reagent (e.g., BSTFA) without the sample. This can help to temporarily passivate active silanol (B1196071) groups. Consider using a liner with a deactivation layer. |
| Incomplete Derivatization | As mentioned in Problem 1, optimize the derivatization conditions to ensure complete conversion of the analyte. Residual underivatized acid will exhibit significant tailing. |
| Column Contamination | Trim the front end of the GC column (approximately 10-20 cm) to remove non-volatile residues that can cause peak tailing. Bake out the column according to the manufacturer's instructions. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector. A poor column cut can create active sites and dead volume, leading to peak tailing. |
| Analyte Overload | Dilute the sample and reinject. Injecting too much analyte can saturate the stationary phase and cause peak distortion. |
Problem 3: Poor Reproducibility of Peak Areas
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inconsistent Derivatization | Ensure precise and consistent addition of all reagents and solvents. Control the reaction time and temperature accurately for all samples and standards. Automated derivatization can improve reproducibility for large sample batches. |
| Derivative Instability | Analyze the samples as soon as possible after derivatization. Some derivatives, particularly TMS ethers, can be susceptible to hydrolysis.[11] If immediate analysis is not possible, store the derivatized samples under anhydrous conditions at a low temperature. The use of pyridine as a solvent in silylation can enhance the stability of the derivatives. |
| Variability in Sample Preparation | Ensure the sample cleanup and extraction procedure is robust and consistent. Any variability in the final sample matrix can affect the derivatization efficiency. |
Experimental Protocols
The following are general protocols for the derivatization of carboxylic acids. Note: These are starting points and may require optimization for this compound.
Protocol 1: Silylation with BSTFA (+ 1% TMCS)
-
Sample Preparation: Transfer a known amount of the dried this compound sample (or a dried extract) to a reaction vial.
-
Reagent Addition: Add an appropriate volume of a silylating agent mixture, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and a solvent like pyridine. A common ratio is 1:1 (v/v) of BSTFA:pyridine.[7]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.
Table 1: Typical Silylation Reaction Conditions
| Parameter | Condition | Reference |
| Reagent | BSTFA + 1% TMCS | [7] |
| Solvent | Pyridine / Ethyl Acetate (2:1:1 v/v/v) | [7] |
| Temperature | 60°C | [7] |
| Time | 30 min | [7] |
Protocol 2: Esterification with BF3-Methanol
-
Sample Preparation: Place the dried this compound sample in a reaction vial.
-
Reagent Addition: Add 1-2 mL of 10-14% Boron Trifluoride-Methanol solution.
-
Reaction: Cap the vial and heat at 60-100°C for 5-15 minutes.[6][9][10]
-
Extraction: After cooling, add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane). Shake vigorously to extract the methyl ester into the organic layer.
-
Analysis: Carefully transfer the organic layer to a new vial for GC-MS analysis.
Table 2: Typical Esterification Reaction Conditions
| Parameter | Condition | Reference |
| Reagent | 10-14% BF3 in Methanol | [6][9][10] |
| Temperature | 60 - 100°C | [6][10] |
| Time | 5 - 30 min | [6][10] |
| Extraction Solvent | Hexane | [6][10] |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: General experimental workflow for the derivatization of this compound.
Caption: A decision tree for troubleshooting common issues in derivatization.
References
- 1. ace.as-pub.com [ace.as-pub.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples [mdpi.com]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry method for the determination of meloxicam and its metabolite 5-carboxymeloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. repository.seafdec.org [repository.seafdec.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Commercial 4-Thiazolecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial 4-Thiazolecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
Commercial this compound may contain impurities stemming from its synthesis route. Common synthetic pathways suggest the presence of unreacted starting materials and byproducts.[1][2] Potential impurities can include:
-
Starting Materials: L-cysteine hydrochloride, formaldehyde, bromopyruvic acid, and thioformamide.[1]
-
Intermediates: Thiazolidine-4-carboxylic acid, methyl thiazole-4-carboxylate, and 4-hydroxymethylthiazole.[1][2]
-
Side-Products: Residual inorganic salts from pH adjustments (e.g., sodium chloride) and condensation or oxidation side-products.[1]
-
Solvents: Residual solvents used during synthesis and initial purification steps.
Q2: What are the recommended primary purification methods for this compound?
The most common and effective method for purifying crude this compound is recrystallization.[1][3] Column chromatography can be used as a secondary method for achieving higher purity if recrystallization is insufficient.
Q3: Which solvents are suitable for the recrystallization of this compound?
Based on its solubility profile, a water/ethanol mixture is a suitable solvent system for recrystallization.[1] this compound is slightly soluble in methanol (B129727) and DMSO, and insoluble in water.[4][5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature to ensure good recovery.
Q4: How can I monitor the purity of this compound during the purification process?
The purity of this compound can be monitored by:
-
Melting Point: A sharp melting point range close to the literature value (195-199 °C) indicates high purity.[4][5][6] A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can identify the presence of organic impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oily Precipitate Forms Instead of Crystals | The compound may be precipitating too quickly from a supersaturated solution, or the melting point of the impurities is lower, creating a eutectic mixture. | - Ensure the solution cools slowly. Insulate the flask to reduce the cooling rate.- Try a different solvent system.- Scratch the inside of the flask with a glass rod to induce crystallization.[7]- Add a seed crystal of pure this compound. |
| Low Recovery of Purified Product | - Too much solvent was used, leading to significant loss of the product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.[8]- Cool the filtrate in an ice bath to maximize crystal precipitation.[7] |
| Product is Still Impure After Recrystallization | - The chosen solvent is not effective at separating the specific impurities present.- The cooling process was too rapid, trapping impurities within the crystal lattice. | - Attempt a second recrystallization with the same or a different solvent system.- Consider treating the solution with activated charcoal to remove colored impurities before hot filtration.[7]- If impurities persist, consider purification by column chromatography. |
| No Crystals Form Upon Cooling | - The solution is not saturated (too much solvent was used).- The solution is supersaturated but requires nucleation to begin crystallization. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inner surface of the flask or adding a seed crystal.[7] |
General Workflow for Purification
Caption: Workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 (v/v) water/ethanol mixture and heat the solution on a hot plate with stirring until it boils and the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve full dissolution.[1]
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel with fluted filter paper and the receiving flask with a small amount of the boiling solvent to prevent premature crystallization in the funnel.[3]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same water/ethanol mixture) to remove any adhering mother liquor containing soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Quantitative Data Summary (Illustrative)
| Purification Step | Parameter | Before Purification | After Recrystallization |
| Appearance | Color | Off-White to Yellowish Solid[4] | White Crystalline Solid |
| Purity (HPLC) | Area % | ~90% | >99% |
| Melting Point | Range (°C) | 188-194 °C | 196-198 °C[1] |
| Yield | % | - | 80-90% |
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common recrystallization issues.
References
- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. This compound [chembk.com]
- 5. This compound | 3973-08-8 [amp.chemicalbook.com]
- 6. This compound 97 3973-08-8 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Thiazolecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Thiazolecarboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: Several synthetic routes for this compound have been reported, with the Hantzsch thiazole (B1198619) synthesis and variations being the most common. Key routes include:
-
Hantzsch Synthesis from α-haloketones and Thioamides: This is a classic and widely used method involving the condensation of an α-haloketone with a thioamide. For this compound, this typically involves the reaction of ethyl bromopyruvate with thioformamide (B92385).[1]
-
From L-cysteine hydrochloride and formaldehyde: This method offers a greener approach, utilizing readily available and less hazardous starting materials. The process involves condensation, esterification, oxidation, and hydrolysis.[2]
-
From Dichloroacetone and Thioformamide: This is another variation of the Hantzsch synthesis that can be used to produce the target molecule.[2]
-
Oxidation of 4-methylthiazole (B1212942): This method involves the oxidation of the methyl group of 4-methylthiazole to a carboxylic acid.
The choice of route for scale-up depends on factors such as raw material cost and availability, reaction safety, yield, and purity requirements.
Q2: What are the primary challenges when scaling up the Hantzsch synthesis of this compound?
A2: Scaling up the Hantzsch synthesis presents several challenges:
-
Exothermic Reaction Control: The condensation reaction is often exothermic. Inadequate heat removal on a larger scale can lead to temperature spikes, promoting side reactions and potentially causing thermal runaway.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants is crucial. Poor mixing can result in localized high concentrations of reactants, leading to the formation of byproducts and reduced yields.
-
Solid Handling: The product, this compound, is a solid. Efficient handling, filtration, and drying of large quantities of solid material can be challenging.
-
Byproduct Formation: Increased reaction times and potential temperature gradients at a larger scale can lead to the formation of impurities that may be difficult to remove.
-
Solvent Selection and Recovery: The choice of solvent is critical for reaction performance and product isolation. At scale, solvent recovery and recycling become important economic and environmental considerations.
Q3: How can I improve the yield and purity of this compound during scale-up?
A3: To improve yield and purity when scaling up, consider the following:
-
Process Optimization: Systematically study the effects of reaction parameters such as temperature, concentration, and addition rates at a smaller, representative scale before moving to a larger scale.
-
Controlled Reagent Addition: For exothermic reactions, the controlled addition of one of the reactants can help manage the reaction temperature and minimize side reactions.
-
Efficient Mixing: Utilize appropriate reactor geometry and agitation to ensure good mixing throughout the reaction vessel.
-
Crystallization and Purification: Develop a robust crystallization process to effectively purify the product. This may involve screening different solvents and optimizing cooling profiles.[3]
-
Process Analytical Technology (PAT): Implement PAT tools to monitor the reaction in real-time. This can provide valuable insights into reaction kinetics, endpoint determination, and impurity formation, allowing for better process control.[4][5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.- Consider extending the reaction time or slightly increasing the temperature, based on small-scale optimization studies. |
| Side reactions | - Optimize the reaction temperature and reagent addition rate to minimize the formation of byproducts.- Ensure the purity of starting materials, as impurities can lead to unwanted side reactions. | |
| Poor mixing | - Increase the agitation speed or consider using a different type of impeller to improve mixing efficiency.- For heterogeneous reactions, ensure efficient suspension of solids. | |
| Product Purity Issues | Inefficient purification | - Develop a robust crystallization protocol by screening various solvents and optimizing the cooling profile.- Consider reslurrying the crude product in a suitable solvent to remove impurities. |
| Byproduct formation | - Identify the major byproducts using analytical techniques (e.g., LC-MS, NMR).- Adjust reaction conditions (temperature, stoichiometry, catalyst) to minimize the formation of identified byproducts. | |
| Difficult Product Isolation | Poor filterability | - Optimize the crystallization process to obtain larger, more uniform crystals which are easier to filter.- Consider using a filter aid, but be mindful of potential contamination. |
| "Oiling out" during crystallization | - This occurs when the product separates as a liquid instead of a solid. Try using a different crystallization solvent or a solvent/anti-solvent system.- Slower cooling rates can sometimes prevent oiling out. | |
| Reaction Control Issues (e.g., Exotherm) | Inadequate heat removal | - Ensure the reactor's cooling system is adequate for the scale of the reaction.- Implement a controlled addition of the limiting reagent to manage the rate of heat generation. |
| Accumulation of unreacted starting material | - Ensure the reaction temperature is high enough for the reaction to proceed as the reagents are added.- A semi-batch process (controlled addition) is generally safer for highly exothermic reactions than a batch process (all reagents added at once). |
Experimental Protocols
General Laboratory Scale Synthesis via Hantzsch Reaction
This protocol describes a typical lab-scale synthesis of a thiazole derivative, which can be adapted for this compound.
Materials:
-
Ethyl bromopyruvate
-
Thioformamide
-
Ethanol (B145695) (or another suitable solvent)
Procedure:
-
Dissolve thioformamide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add ethyl bromopyruvate to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Considerations for Scale-Up
When scaling up the above protocol, the following points are critical:
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Heat Management: The reaction is exothermic. For larger scales, a jacketed reactor with controlled heating and cooling is essential. The addition of ethyl bromopyruvate should be done portion-wise or via a dropping funnel to control the internal temperature.
-
Mixing: Mechanical overhead stirring is necessary to ensure efficient mixing in larger reactors. The stirrer design and speed should be chosen to provide good agitation without causing excessive shear.
-
Work-up and Isolation: Filtration of large quantities of solid can be slow. A Nutsche filter or a centrifuge is typically used in a pilot plant setting. The efficiency of washing the filter cake to remove impurities is also critical.
-
Safety: Thioformamide and ethyl bromopyruvate are hazardous chemicals. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood, contained charging systems) are mandatory, especially when handling large quantities.
Visualizations
Experimental Workflow for Scaling Up this compound Synthesis
Caption: A typical workflow for scaling up the synthesis of this compound.
Troubleshooting Logic for Low Yield in Scale-Up
Caption: A decision tree for troubleshooting low yields during the scale-up process.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. longdom.org [longdom.org]
Preventing degradation of 4-Thiazolecarboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-Thiazolecarboxylic acid during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to protect it from moisture and air.[1][2][3] Some suppliers recommend refrigeration (2-8 °C).[4] It is also crucial to keep it away from strong oxidizing agents, excess heat, and sources of ignition.[1][2]
Q2: My this compound has changed color. What could be the cause?
A2: A change in color, such as turning from white/off-white to yellow or brown, can indicate degradation. This could be due to exposure to light (photodegradation), elevated temperatures (thermal degradation), or reaction with oxidizing agents in the atmosphere.[5] It is advisable to verify the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: I suspect my stock solution of this compound has degraded. How can I confirm this?
A3: A stability-indicating HPLC method is the most reliable way to assess the purity of your stock solution and identify potential degradation products.[1][6] This method should be able to separate the intact this compound from any impurities or degradants. A change in the peak area of the main compound or the appearance of new peaks compared to a freshly prepared standard solution would confirm degradation.
Q4: What are the primary degradation pathways for this compound?
A4: Thiazole-based compounds, including this compound, are susceptible to several degradation pathways:
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Hydrolysis: While the thiazole (B1198619) ring is relatively stable, extreme pH conditions (highly acidic or basic) can potentially lead to ring cleavage over time.[5][7]
-
Oxidative Degradation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.[7]
-
Photodegradation: Exposure to UV light can induce degradation, potentially leading to decarboxylation (loss of the carboxylic acid group) and subsequent ring-opening reactions.[5][7][8]
-
Thermal Degradation: High temperatures can cause the molecule to break down, with decarboxylation being a likely outcome.[5][9]
Q5: How can I perform a forced degradation study on this compound to understand its stability?
A5: Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to understand the intrinsic stability of a compound.[4][5][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. This helps in identifying potential degradation products and developing stability-indicating analytical methods.[5][10]
Data Presentation: Forced Degradation Conditions
The following table summarizes typical stress conditions used in forced degradation studies for thiazole derivatives, which can be adapted for this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely degrading the parent compound.[5]
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature and elevated temperatures (e.g., 60°C) | Up to 7 days | Potential thiazole ring opening under harsh conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature and elevated temperatures (e.g., 60°C) | Up to 7 days | Reactions involving the carboxylic acid group. |
| Oxidation | 3% - 30% H₂O₂ at room temperature | Up to 7 days | Thiazole N-oxide, thiazole sulfoxide, ring-opened products.[7] |
| Photodegradation | Exposure to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m² (ICH Q1B)[11] | Variable | Decarboxylation product, ring-opened products, photo-oxidation products.[7] |
| Thermal Degradation | Dry heat (e.g., 80°C) and humid heat (e.g., 80°C / 75% RH) | Up to 14 days | Decarboxylation product, other thermal decomposition products.[7] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.[1]
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradants. A typical mobile phase could be a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[1]
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 238 nm for a similar thiazole derivative) is commonly used.[1]
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[3] Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the main peak is free from co-eluting impurities.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent if needed) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl. Keep at room temperature or heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M NaOH. Keep at room temperature or heat at 60°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% or 30% H₂O₂. Keep at room temperature.
-
Photodegradation: Expose the solution in a photostability chamber to the light conditions specified in ICH Q1B. A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Degradation: Store the solid compound in a stability chamber at elevated temperatures (e.g., 80°C) with and without humidity control.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48, 72 hours, and 7 days).
-
Sample Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all stressed samples, including the controls, using the validated stability-indicating HPLC method.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ijrpp.com [ijrpp.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. database.ich.org [database.ich.org]
Validation & Comparative
Comparison of different synthetic routes to 4-Thiazolecarboxylic acid
A Comparative Guide to the Synthesis of 4-Thiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. Its efficient production is a subject of significant interest in organic synthesis. This guide provides an objective comparison of several prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through various pathways, each with its own set of advantages and disadvantages concerning yield, reaction conditions, and starting material accessibility. The following table summarizes the key quantitative data for the most common synthetic routes.
| Metric | Route A: Oxidation of 4-Methylthiazole (B1212942) | Route B: Hantzsch Synthesis | Route C: From L-Cysteine | Route D: Oxidation of 4-Substituted Thiazoles |
| Starting Materials | 4-Methylthiazole, Potassium Permanganate (B83412) | Thioformamide (B92385), Halogenated Pyruvate (B1213749) | L-Cysteine Hydrochloride, Formaldehyde | 4-Hydroxymethylthiazole (B1350391) or 4-Chloromethylthiazole, Nitric Acid |
| Key Steps | Oxidation | Cyclocondensation | Condensation, Esterification, Oxidation, Hydrolysis | Oxidation |
| Overall Yield | ~70%[1] | Generally high-yielding[2] | ~60-70% (multi-step)[3] | Up to 94.5%[4] |
| Reaction Time | 22 hours[1] | Varies, can be rapid[2] | Multiple days for all steps[3] | 5-16 hours[4] |
| Reaction Temperature | 55°C[1] | Varies (often room temp to heating)[2] | Room temperature to 80°C[3] | 77-85°C[4] |
| Key Reagents | KMnO4 | Thioformamide, Bromopyruvic acid | MnO2, HCl, NaOH | Conc. H2SO4, Conc. HNO3 |
| Advantages | Simple one-step oxidation | High yields, versatile for derivatives[2][5] | Utilizes cheap, readily available starting materials[3] | High yields[4] |
| Disadvantages | Use of a large excess of strong oxidant (KMnO4) | Thioformamide can be unstable | Multi-step procedure[3] | Requires pre-functionalized thiazole (B1198619), strong acids |
Experimental Protocols
Route A: Oxidation of 4-Methylthiazole[1]
This method relies on the strong oxidizing power of potassium permanganate to convert the methyl group of 4-methylthiazole into a carboxylic acid.
Procedure:
-
A mixture of 4-methylthiazole (19.8 g, 0.2 mol), 200 mL of water, and potassium permanganate (173.8 g, 1.1 mol) is placed in a 500 mL three-necked flask.
-
The mixture is heated to 55°C with stirring and maintained at this temperature for 22 hours.
-
After the reaction is complete, the mixture is cooled, and the manganese dioxide precipitate is removed by filtration.
-
The filter cake is washed with hot water.
-
The combined filtrate is acidified to pH 3 with dilute hydrochloric acid, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with a small amount of water, and dried to yield this compound.
Route B: Hantzsch Thiazole Synthesis[2][6]
The Hantzsch synthesis is a classic and versatile method for preparing thiazoles. For this compound, this involves the reaction of a thioamide with a halogenated pyruvate.
General Procedure:
-
Thioformamide is prepared by the reaction of formamide (B127407) with phosphorus pentasulfide in a suitable solvent like ethylene (B1197577) glycol dimethyl ether.
-
The thioformamide is then reacted with a halogenated pyruvate (e.g., bromopyruvic acid) in a suitable solvent.
-
The reaction mixture is typically stirred at room temperature or heated to facilitate the cyclocondensation.
-
After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization.
Route C: Synthesis from L-Cysteine[3]
This multi-step synthesis utilizes inexpensive and readily available L-cysteine as a starting material.
Procedure:
-
Condensation & Esterification: L-cysteine hydrochloride is reacted with formaldehyde, followed by esterification to yield methyl thiazolidine-4-carboxylate.
-
Oxidation: Methyl thiazolidine-4-carboxylate (3.0 g, 0.02 mol) and manganese dioxide (40 g, 0.46 mol) are stirred in 175 mL of acetonitrile (B52724) at 80°C for 48 hours. The mixture is then filtered, and the solvent is removed under reduced pressure to give methyl thiazole-4-carboxylate (yield: 80.8%).
-
Hydrolysis: Methyl thiazole-4-carboxylate (2.0 g, 0.014 mol) is heated to reflux for 1 hour with a 10% aqueous solution of sodium hydroxide (B78521) (12 mL). After cooling, the solution is acidified to pH 3 with 6 M HCl to precipitate the product. The solid is filtered, washed with water, and dried to afford this compound (yield: 95.6%).
Route D: Oxidation of 4-Hydroxymethylthiazole[4]
This high-yielding method involves the oxidation of a pre-functionalized thiazole.
Procedure:
-
To a mixture of concentrated sulfuric acid (6.22 g) and water (3 g), add 4-hydroxymethylthiazole (2.31 g, 0.02 mol).
-
Add 70% nitric acid (4.35 g) to the mixture.
-
The reaction is refluxed at a bath temperature of 77°C for 5 hours.
-
After the reaction, the solution is diluted with 6 mL of water.
-
The pH is adjusted to 2 with concentrated ammonium (B1175870) hydroxide.
-
The solution is cooled for 48 hours at 5°C to precipitate the product.
-
The solid this compound is collected by filtration, washed with cold water, and dried (yield: 94.5%).
Visualized Pathways and Workflows
The following diagrams illustrate the logical relationships between the different synthetic routes and a general experimental workflow.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
References
- 1. This compound | 3973-08-8 [chemicalbook.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Validation of an LC-MS/MS Method for the Quantification of 4-Thiazolecarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Thiazolecarboxylic acid in biological matrices. The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data summaries and detailed protocols. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs.
Introduction
This compound is a molecule of interest in various fields, including pharmaceutical development and metabolic research. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, biomarker discovery, and process monitoring. LC-MS/MS has emerged as a powerful technique for bioanalysis due to its high sensitivity, selectivity, and speed.[1] This guide details a validated LC-MS/MS method and compares it against other common analytical approaches such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ion Chromatography (IC), and Capillary Electrophoresis (CE).[2]
LC-MS/MS Method for this compound
The following sections detail the experimental protocol and validation data for the proposed LC-MS/MS method.
Experimental Protocol
A detailed methodology for the LC-MS/MS analysis of this compound is provided below.
1. Sample Preparation:
-
Matrix: Human Plasma
-
Procedure: To 100 µL of plasma, 10 µL of an internal standard (IS) solution (e.g., ¹³C₃-¹⁵N-4-Thiazolecarboxylic acid) is added. Protein precipitation is achieved by adding 400 µL of acetonitrile. The sample is vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes. 200 µL of the supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Instrument: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient program is employed for optimal separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry (MS/MS) Conditions:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)
-
Internal Standard: Precursor ion > Product ion (specific m/z values for the isotopically labeled standard)
-
-
Key MS Parameters: Optimized ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy.
Data Presentation: Method Validation Summary
The LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The key performance characteristics are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 8% |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Matrix Effect | Within acceptable limits | Minimal |
| Stability | Stable under tested conditions | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |
Comparison with Alternative Methods
While LC-MS/MS offers superior sensitivity and selectivity for the analysis of this compound, other techniques can also be employed. The choice of method often depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation.
Overview of Alternative Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high separation efficiency and specificity. However, it requires derivatization of non-volatile compounds like carboxylic acids, which can be laborious and time-consuming.[1]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a widely available and cost-effective technique. Its main limitation for this compound is the lack of a strong chromophore, which can result in lower sensitivity compared to MS detection.[3] Derivatization can be used to improve sensitivity.
-
Ion Chromatography (IC): IC is well-suited for the analysis of polar and ionic compounds. It can provide good separation for organic acids but may be limited by sensitivity and can be susceptible to matrix interference.[2]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume. However, it can have lower sensitivity and reproducibility compared to LC-based methods.[2]
Comparative Performance Data
The following table provides a comparative summary of the key performance characteristics of the different analytical methods for the quantification of this compound.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV | IC | CE |
| Sensitivity (LLOQ) | Very High (ng/mL) | High (ng/mL) | Moderate (µg/mL) | Moderate (µg/mL) | Low (µg/mL) |
| Selectivity | Very High | High | Moderate | Moderate | Moderate |
| Sample Preparation | Moderate | Complex (derivatization) | Simple | Simple | Simple |
| Analysis Time | Fast | Moderate | Moderate | Moderate | Fast |
| Cost | High | High | Low | Moderate | Moderate |
| Throughput | High | Moderate | High | High | High |
Visualizations
LC-MS/MS Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Comparison of Analytical Methods
References
- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Polymorphism of 4-Thiazolecarboxylic Acid Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The study of polymorphism in metal-organic complexes is of paramount importance in the pharmaceutical and materials science fields, as different polymorphic forms of the same compound can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. This guide provides a detailed comparison of the polymorphic behaviors of transition metal complexes synthesized with 4-thiazolecarboxylic acid (4-tza), focusing on cobalt(II), nickel(II), and copper(II) complexes. The information presented herein is derived from experimental data to assist researchers in understanding and controlling the crystallization of these compounds.
Overview of Polymorphism in M(4-tza)₂(H₂O)₂ Complexes
Complexes of this compound with cobalt(II) and nickel(II) have been shown to exhibit polymorphism, with two distinct crystalline forms, designated as α and β, having been isolated and characterized.[1][2] Both polymorphs share the same molecular formula, [M(4-tza)₂(H₂O)₂], but differ in their crystal packing and intermolecular interactions. In contrast, the copper(II) analogue, [Cu(4-tza)₂(H₂O)₂], does not display polymorphism under similar conditions but undergoes an irreversible structural transformation upon heating.[1][2]
The selective formation of the α and β polymorphs for the Co(II) and Ni(II) complexes is influenced by thermodynamic and kinetic factors, such as solvent composition and temperature.[1][2]
Comparative Physicochemical Data
The crystallographic and thermal properties of the different metal complexes and their polymorphs are summarized in the tables below for easy comparison.
Crystallographic Data
The unit cell parameters and space groups for the α and β polymorphs of the Co(II) and Ni(II) complexes, along with the Cu(II) complex, are presented in Table 1. These data highlight the structural differences between the polymorphs.
| Complex | Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| [Co(4-tza)₂(H₂O)₂] | α | Triclinic | P-1 | 7.058(3) | 7.423(3) | 7.828(3) | 64.19(2) | 84.11(2) | 88.92(2) | 364.5(2) |
| [Co(4-tza)₂(H₂O)₂] | β | Triclinic | P-1 | 6.989(1) | 7.481(2) | 8.053(2) | 63.59(1) | 83.69(1) | 89.01(1) | 371.3(1) |
| [Ni(4-tza)₂(H₂O)₂] | α | Triclinic | P-1 | 7.025(1) | 7.398(2) | 7.791(2) | 64.21(1) | 84.03(1) | 88.85(1) | 359.8(1) |
| [Ni(4-tza)₂(H₂O)₂] | β | Triclinic | P-1 | 6.958(2) | 7.456(2) | 8.019(2) | 63.62(1) | 83.67(1) | 89.02(1) | 366.6(1) |
| [Cu(4-tza)₂(H₂O)₂] | - | Monoclinic | P2₁/c | 5.301(1) | 18.257(4) | 7.593(2) | 90 | 108.6(1) | 90 | 696.1(3) |
Data sourced from Meundaeng et al. (2016).[1][2]
Thermogravimetric Analysis (TGA) Data
Thermogravimetric analysis reveals the thermal stability of the complexes and the temperature at which coordinated water molecules are lost. A comparison of the decomposition behavior of the Ni(II) polymorphs is provided in Table 2.
| Complex | Polymorph | Dehydration Temperature Range (°C) | Experimental Weight Loss (%) | Calculated Weight Loss (%) | Decomposition of Ligand (°C) |
| [Ni(4-tza)₂(H₂O)₂] | α | 180-280 | 12.35 | 10.26 | >300 |
| [Ni(4-tza)₂(H₂O)₂] | β | 215-280 | 12.35 | 10.26 | >300 |
Data sourced from Meundaeng et al. (2016).[1][2] The β-polymorph of the Ni(II) complex exhibits a higher initial dehydration temperature, suggesting greater thermal stability compared to the α-polymorph.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the polymorphs are crucial for reproducibility and further investigation.
Synthesis of Polymorphs
Synthesis of α-[Co(4-tza)₂(H₂O)₂] (I-α) and α-[Ni(4-tza)₂(H₂O)₂] (II-α):
-
A solution of the respective metal(II) sulfate (B86663) hydrate (B1144303) (CoSO₄·7H₂O or NiSO₄·6H₂O, 0.100 mmol) in a 3:2 volumetric ratio of methanol (B129727) and distilled water (5 mL total volume) is prepared.
-
A solution of this compound (0.0258 g, 0.200 mmol) in the same solvent mixture is prepared separately.
-
The metal salt solution is slowly added to the ligand solution with constant stirring.
-
The resulting mixture is left undisturbed at room temperature.
-
Well-shaped crystals of the α-polymorph are typically obtained after several days.
Synthesis of β-[Co(4-tza)₂(H₂O)₂] (I-β) and β-[Ni(4-tza)₂(H₂O)₂] (II-β):
-
The procedure is identical to the synthesis of the α-polymorphs until the solutions are mixed.
-
After mixing, the vial is sealed and placed in an oven maintained at 80 °C for 48 hours.[1][2]
-
Upon cooling to room temperature, well-shaped crystals of the β-polymorph are formed.
Synthesis of [Cu(4-tza)₂(H₂O)₂] (III):
-
A solution of CuSO₄·5H₂O (0.0242 g, 0.100 mmol) in a 3:2 volumetric ratio of methanol and distilled water (5 mL total volume) is prepared.
-
A solution of this compound (0.0258 g, 0.200 mmol) in the same solvent mixture is prepared separately.
-
The copper salt solution is slowly added to the ligand solution with constant stirring.
-
The resulting mixture is left undisturbed at room temperature, yielding deep blue crystals after several days.
Characterization Methods
Single-Crystal X-ray Diffraction: Data for single crystals are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Thermogravimetric Analysis (TGA): TGA is performed on a thermal analyzer under a controlled atmosphere (e.g., nitrogen). Samples are heated from room temperature to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min).
Visualizing Polymorphic Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the key relationships and experimental processes described in this guide.
Caption: Synthetic pathways to α and β polymorphs of Co(II) and Ni(II) complexes.
Caption: General experimental workflow for the characterization of polymorphs.
Caption: Thermal transformation of the copper(II) complex.
References
Comparing the efficacy of different derivatization reagents for 4-Thiazolecarboxylic acid
A Comparative Guide to Derivatization Reagents for 4-Thiazolecarboxylic Acid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of this compound, derivatization is a critical step to enhance its analytical properties for chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The inherent polarity and low volatility of this compound can lead to poor peak shape, low retention, and inadequate sensitivity in these systems. Derivatization modifies the carboxylic acid functional group, rendering the molecule more amenable to analysis.
This guide provides an objective comparison of the efficacy of different derivatization reagents for this compound, supported by generalized experimental data and detailed protocols. The comparison focuses on key performance indicators including reaction efficiency, derivative stability, and chromatographic performance.
Key Derivatization Strategies
The primary goal of derivatizing this compound is to convert the polar carboxylic acid group into a less polar and more volatile derivative for GC-MS, or to attach a chromophoric or fluorophoric tag for enhanced detection in HPLC. The main strategies include:
-
Silylation: This is the most common derivatization technique for GC analysis.[1] It involves the replacement of the active hydrogen of the carboxylic acid group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[1] The resulting TMS esters are more volatile, less polar, and more thermally stable.[2]
-
Alkylation (Esterification): This method converts the carboxylic acid into an ester, for example, a methyl ester. This is a widely used technique for GC analysis.[1] Reagents like diazomethane (B1218177) or alcohols in the presence of a catalyst are used.[3][4]
-
Acylation: Acylation reagents react with the carboxylic acid group to form derivatives that are less polar and more volatile.[1] These reagents can also introduce electron-capturing groups, which enhance detection sensitivity with an Electron Capture Detector (ECD).[1]
-
Labeling with UV-Absorbing or Fluorescent Tags: For HPLC analysis, derivatization aims to introduce a moiety that strongly absorbs UV light or fluoresces, thereby significantly improving detection limits.[5][6]
Comparison of Derivatization Reagents
The selection of a suitable derivatization reagent depends on the analytical technique employed (GC-MS or HPLC), the desired sensitivity, and the complexity of the sample matrix. Below is a comparison of commonly used reagents.
| Reagent/Method | Analytical Technique | Target Functional Group | Derivative Formed | Reaction Conditions | Advantages | Disadvantages |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | GC-MS | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester | 60-100°C for 15-60 min[7][8] | High volatility of by-products[7], effective for a wide range of polar compounds.[7] | Derivatives are moisture-sensitive. |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | GC-MS | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester | 60°C for 60 min[8] | Most volatile TMS reagent[9], good for GC-MS applications. | Derivatives are moisture-sensitive. |
| Diazomethane | GC-MS | Carboxylic Acid (-COOH) | Methyl Ester | Instantaneous at room temperature[3][10] | Fast reaction, high yield, few by-products.[3][11] | Explosive, toxic, and requires careful handling; must be prepared fresh.[10][11] |
| BF3-Methanol | GC-MS | Carboxylic Acid (-COOH) | Methyl Ester | 50-60°C for ~60 min[8] | Mild reaction conditions.[8] | Requires removal of excess reagent and catalyst. |
| 4-Bromo-N-methylbenzylamine (4-BNMA) | HPLC-MS | Carboxylic Acid (-COOH) | Brominated Benzyl Derivative | Room temperature | Enhances ionization efficiency in ESI-MS[5], provides a characteristic isotopic pattern for identification.[5] | Higher cost compared to some other reagents.[5] |
| 3-Nitrophenylhydrazine (3-NPH) | HPLC-MS | Carboxylic Acid (-COOH) | Hydrazone | 60°C for 30 min | High derivatization efficiency (close to 100%)[12][13], suitable for LC-MS in negative ion mode.[5] | Requires a coupling agent. |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | HPLC-Fluorescence | Carboxylic Acid (-COOH) | Fluorescent Derivative | 60°C for 10 min[14] | High sensitivity[5], fast reaction time, stable derivatives.[5] | Primarily for fluorescence detection. |
Experimental Protocols
Detailed methodologies for the derivatization of this compound using selected reagents are provided below. These are generalized protocols and may require optimization for specific sample matrices.
Protocol 1: Silylation using BSTFA for GC-MS Analysis
Objective: To convert this compound to its volatile trimethylsilyl (TMS) ester for GC-MS analysis.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[15]
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation of the solvent under a stream of nitrogen.
-
Derivatization Reaction:
-
To the dried sample (e.g., 100 µg of this compound), add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
For sterically hindered carboxylic acids, a catalyst such as TMCS can be added (e.g., BSTFA + 1% TMCS).
-
Seal the reaction vial tightly.
-
-
Incubation: Heat the mixture at 60-80°C for 30-60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Protocol 2: Esterification using BF3-Methanol for GC-MS Analysis
Objective: To convert this compound to its methyl ester for GC-MS analysis.
Materials:
-
This compound standard
-
14% Boron trifluoride in methanol (B129727) (BF3-Methanol)
-
Anhydrous hexane (B92381)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: The sample containing this compound should be in a dried state.
-
Derivatization Reaction:
-
To the dried sample, add 1 mL of 14% BF3-Methanol solution.
-
Seal the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
-
Extraction:
-
After cooling, add 1 mL of deionized water and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Centrifuge to separate the phases.
-
-
Drying and Analysis:
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Protocol 3: Fluorescent Labeling using FMOC-Cl for HPLC Analysis
Objective: To label this compound with a fluorescent tag for sensitive detection by HPLC with a fluorescence detector.
Materials:
-
This compound standard
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
-
Acetone or acetonitrile
-
Borate (B1201080) buffer (pH 8.5)
-
Pentane (B18724) or other suitable extraction solvent
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent.
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the sample solution with 100 µL of borate buffer (pH 8.5).
-
Add 200 µL of a 5 mM solution of FMOC-Cl in acetone.
-
Vortex the mixture and let it react at room temperature for 10-15 minutes, or heat at 60°C for 10 minutes.[14]
-
-
Quenching and Extraction:
-
Stop the reaction by adding a primary or secondary amine (e.g., 100 µL of 0.1 M glycine) to react with the excess FMOC-Cl.
-
Extract the fluorescent derivative by adding 1 mL of pentane and vortexing.
-
Separate the organic layer.
-
-
Analysis:
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
The sample is now ready for injection into the HPLC system. Detection is typically performed with excitation at 265 nm and emission at 315 nm.[14]
-
Visualizations
To better understand the experimental workflow and the chemical transformations involved, the following diagrams are provided.
Caption: General workflow for the derivatization of this compound.
Caption: Silylation of this compound with BSTFA.
Caption: Esterification of this compound with BF3-Methanol.
References
- 1. chromtech.com [chromtech.com]
- 2. insung.net [insung.net]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. journalajacr.com [journalajacr.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
A Comparative Guide to the Biological Activity of 4-Thiazolecarboxylic Acid Derivatives and Other Key Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Their unique structural motifs offer diverse pharmacological activities, making them a focal point of drug discovery. This guide provides an objective comparison of the biological activities of 4-thiazolecarboxylic acid derivatives against other prominent five-membered heterocyclic carboxylic acids: pyrazole-4-carboxylic acids, oxazole-4-carboxylic acids, and 1,3,4-thiadiazole-2-carboxylic acids. By presenting available experimental data, detailed methodologies, and insights into their mechanisms of action, this document aims to equip researchers with the information needed to make informed decisions in the design and development of novel therapeutics.
At a Glance: Comparative Biological Activities
While direct head-to-head comparative studies under identical experimental conditions are limited, the existing body of research provides valuable insights into the distinct and overlapping biological profiles of these heterocyclic cores. Thiazole (B1198619) derivatives have demonstrated a broad spectrum of activities, with a notable emphasis on anticancer and antimicrobial applications.[1][2]
| Heterocyclic Core | Predominant Biological Activities | Key Findings from Comparative Mentions |
| This compound Derivatives | Anticancer, Antimicrobial (antibacterial and antifungal), Antiviral, Anti-inflammatory.[3][4][5] | In some studies, thiazole derivatives have shown slightly superior anticancer activity compared to their oxazole (B20620) counterparts.[6] A number of thiazole-containing compounds have been identified as promising antiproliferative agents.[2] |
| Pyrazole-4-Carboxylic Acid Derivatives | Antimicrobial (antibacterial and antifungal), Anti-inflammatory, Anticancer.[7][8][9] | Pyrazole (B372694) derivatives are well-recognized for their potent antimicrobial and anti-inflammatory properties.[7][8] |
| Oxazole-4-Carboxylic Acid Derivatives | Anticancer, Antimicrobial.[10] | While demonstrating notable anticancer activity, some studies suggest that oxazole derivatives may be slightly less potent than their thiazole analogs in this regard.[6] |
| 1,3,4-Thiadiazole-2-Carboxylic Acid Derivatives | Antimicrobial (antibacterial and antifungal), Anticancer, Antitubercular.[11][12] | 1,3,4-Thiadiazole (B1197879) derivatives are particularly noted for their significant antimicrobial and antitubercular activities.[11] |
Quantitative Analysis: A Look at the Data
The following tables summarize quantitative data from various studies, showcasing the potency of derivatives from each heterocyclic class. It is crucial to note that these values are not directly comparable across different studies due to variations in the tested derivatives, cell lines, microbial strains, and experimental conditions.
Table 1: Anticancer Activity (IC₅₀ Values in µM)
| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Reference |
| Thiazole Derivative | 2-(4-Hydroxybenzylidene)hydrazinyl]-thiazole-4(5H)-one derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | |
| HepG2 (Liver) | 7.26 ± 0.44 | |||
| Oxazole Derivative | 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) | Average GI₅₀ | 5.37 | (28) |
| 1,3,4-Oxadiazole Derivative | 1,2,4-oxadiazole and thiadiazole containing molecule (15a) | Colo-205 (Colon) | 0.10 | [13] |
| MCF-7 (Breast) | 0.24 | [13] | ||
| A2780 (Ovarian) | 0.11 | [13] | ||
| A549 (Lung) | 0.32 | [13] | ||
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative | Compound 14 | BJAB (B-cell lymphoma) | Potent antiproliferative activity |
Table 2: Antimicrobial Activity (MIC Values in µg/mL)
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivative | N-Aryl pyrazole derivative | Acinetobacter baumannii | 4 | [9] |
| Pyrazole Derivative | Pyrazole-derived hydrazone | Staphylococcus aureus | 1-8 | [11] |
| 1,3,4-Thiadiazole Derivative | Azetidinone nucleus containing 1,3,4-thiadiazole | M. tuberculosis H37Rv | 6-25 | [13] |
| 1,3,4-Thiadiazole Derivative | 4-chlorophenyl 27a and 2,4-dichlorophenyl 27b substituents on the 1,3,4-thiadiazole ring | M. tuberculosis H37Rv | 8-64 | [13] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological activity data, detailed experimental protocols are essential. Below are the methodologies for two of the most commonly cited assays in the evaluation of these heterocyclic compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[14][15]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of twofold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 or 100 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 16-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these heterocyclic compounds exert their biological effects is crucial for rational drug design. While the specific pathways can be highly dependent on the individual derivative, some general mechanisms have been proposed.
Anticancer Mechanisms
Many heterocyclic anticancer agents function by interfering with fundamental cellular processes required for cancer cell proliferation and survival.
Caption: Putative anticancer mechanisms of thiazole and oxazole derivatives.
Thiazole derivatives have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit various protein kinases that are crucial for tumor growth and angiogenesis.[3] In contrast, some oxazole derivatives are thought to exert their anticancer effects by inducing DNA damage and promoting the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Antimicrobial Mechanisms
The antimicrobial action of these heterocycles often involves the disruption of essential microbial processes.
Caption: Proposed antimicrobial mechanisms of pyrazole and thiadiazole derivatives.
Pyrazole derivatives have been reported to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, and to disrupt cell wall synthesis.[11] 1,3,4-Thiadiazole derivatives can inhibit various essential microbial enzymes, such as MurB which is involved in peptidoglycan synthesis, and have also been shown to prevent the formation of biofilms, which are protective communities of microorganisms.
Conclusion
This guide provides a comparative overview of the biological activities of this compound derivatives and other key heterocyclic carboxylic acids. While this compound derivatives exhibit a broad and potent range of activities, particularly in the anticancer and antimicrobial arenas, pyrazole, oxazole, and thiadiazole derivatives also represent valuable scaffolds with distinct and sometimes complementary biological profiles. The provided data and experimental protocols serve as a foundation for further research, enabling scientists to build upon the existing knowledge to design and synthesize the next generation of heterocyclic drugs with enhanced efficacy and selectivity. Future head-to-head comparative studies are warranted to delineate the subtle yet significant differences in the biological activities of these important classes of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Analysis: 4-Thiazolecarboxylic Acid Versus Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of 4-Thiazolecarboxylic acid and its corresponding methyl and ethyl esters. Understanding the distinct spectral characteristics of these compounds is crucial for their identification, characterization, and application in various research and development settings. The data presented herein is supported by established spectroscopic principles and available experimental data.
Introduction
This compound and its esters are heterocyclic compounds that serve as important building blocks in medicinal chemistry and materials science. The presence of the carboxylic acid or ester functional group significantly influences the electronic environment of the thiazole (B1198619) ring, leading to distinguishable spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide will objectively compare these differences to aid in the structural elucidation and quality control of these molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, Methyl 4-thiazolecarboxylate, and Ethyl 4-thiazolecarboxylate.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | This compound | Methyl 4-thiazolecarboxylate | Ethyl 4-thiazolecarboxylate |
| Thiazole H-2 | ~8.9 - 9.1 | ~8.8 - 9.0 | ~8.8 - 9.0 |
| Thiazole H-5 | ~8.3 - 8.5 | ~8.2 - 8.4 | ~8.2 - 8.4 |
| -COOH | ~12.0 - 13.0 (broad) | - | - |
| -OCH₃ | - | ~3.9 | - |
| -OCH₂CH₃ | - | - | ~4.4 (quartet) |
| -OCH₂CH ₃ | - | - | ~1.4 (triplet) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | This compound | Methyl 4-thiazolecarboxylate | Ethyl 4-thiazolecarboxylate |
| Thiazole C-2 | ~155 - 157 | ~154 - 156 | ~154 - 156 |
| Thiazole C-4 | ~145 - 147 | ~144 - 146 | ~144 - 146 |
| Thiazole C-5 | ~128 - 130 | ~127 - 129 | ~127 - 129 |
| C =O | ~165 - 170 | ~162 - 164 | ~161 - 163 |
| -OC H₃ | - | ~52 | - |
| -OC H₂CH₃ | - | - | ~61 |
| -OCH₂C H₃ | - | - | ~14 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
IR Spectroscopic Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | Methyl/Ethyl 4-thiazolecarboxylate |
| O-H stretch (acid) | 2500-3300 (very broad) | - |
| C-H stretch (aromatic) | ~3100 | ~3100 |
| C=O stretch (carbonyl) | 1710-1760 | 1715-1730 |
| C=N stretch (thiazole) | ~1500-1600 | ~1500-1600 |
| C-O stretch | 1210-1320 | 1200-1300 (ester) |
Mass Spectrometry Data
Table 4: Mass-to-Charge Ratios (m/z) of Key Fragments
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| This compound | 129 | 112 ([M-OH]⁺), 84 ([M-COOH]⁺) |
| Methyl 4-thiazolecarboxylate | 143 | 112 ([M-OCH₃]⁺), 84 ([M-COOCH₃]⁺) |
| Ethyl 4-thiazolecarboxylate | 157 | 112 ([M-OCH₂CH₃]⁺), 84 ([M-COOCH₂CH₃]⁺) |
Experimental Protocols
The data presented above is typically acquired using the following standard laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an exponential window function and Fourier transform.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Analysis: Calibrate the spectra using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals and identify the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the respective nuclei in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid is placed directly on the ATR crystal.[2]
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[3][4]
-
Data Acquisition:
-
Introduce the sample into the ion source. In EI-MS, the sample is vaporized and bombarded with high-energy electrons.[5][6] In ESI-MS, the sample solution is sprayed into the source, creating charged droplets.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[3][6]
-
The detector records the abundance of each ion.
-
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the molecular structure.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis.
Structural Comparison
The following diagram shows the structural differences between this compound and its esters, which give rise to their distinct spectroscopic properties.
Caption: Key structural differences leading to distinct spectroscopic features.
References
- 1. benchchem.com [benchchem.com]
- 2. amherst.edu [amherst.edu]
- 3. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
A Comparative Guide to the Quantitative Analysis of 4-Thiazolecarboxylic Acid: GC-MS vs. LC-MS
The accurate quantification of 4-Thiazolecarboxylic acid, a key heterocyclic compound found in various biologically active molecules and pharmaceutical intermediates, is critical for research, development, and quality control. The selection of an appropriate analytical technique is paramount for achieving reliable and reproducible results. This guide provides an objective comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of this polar analyte, complete with experimental protocols and performance data.
Fundamental Differences in Analytical Approach
The primary challenge in analyzing this compound lies in its chemical properties: it is a polar, non-volatile, and thermally labile molecule. These characteristics fundamentally dictate the suitability of GC-MS and LC-MS.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is inherently well-suited for polar and non-volatile compounds.[1] Analytes are dissolved in a liquid mobile phase and separated in a column at or near ambient temperatures before being ionized and detected.[1] For molecules like this compound, LC-MS offers the significant advantage of direct analysis with minimal sample preparation, often requiring only dissolution and filtration.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for volatile and thermally stable compounds.[3] To be analyzed by GC-MS, a compound must be vaporized at a high temperature without degradation. Due to its high polarity and low volatility, this compound cannot be analyzed directly by GC-MS.[3] A chemical derivatization step is mandatory to convert the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) derivative, making it amenable to gas-phase analysis.[4][5]
Quantitative Performance Comparison
While no single study directly compares both techniques for this compound, a summary of typical performance characteristics can be compiled from validated methods for analogous small polar carboxylic acids. LC-MS/MS generally demonstrates superior sensitivity for this class of compounds.
| Parameter | LC-MS/MS (Typical Performance) | GC-MS (with Derivatization - Typical Performance) |
| Linearity (R²) | > 0.999[6] | > 0.99 |
| Limit of Quantitation (LOQ) | 0.25 µmol/L (for a related thiazolidine)[7] | 25 - 100 ng/mL (for aromatic carboxylic acids) |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 15% |
| Sample Preparation | Simple (Dilute and Shoot) | Complex (Requires derivatization) |
| Throughput | High | Lower (due to extra derivatization step) |
Experimental Protocols
The following sections provide detailed, representative methodologies for the quantitative analysis of this compound using both LC-MS/MS and GC-MS.
Protocol 1: LC-MS/MS Method
This protocol is based on methods developed for similar small, polar analytes, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation.[6][7]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a solution of 80:20 acetonitrile/water to a final concentration within the expected calibration range.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
2. Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A HILIC column, such as an Acquity UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, then return to 95% B and equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound, C₄H₃NO₂S, MW: 129.14): Precursor ion m/z 130.0 -> Product ion m/z 84.0 (Loss of COOH₂).
-
(Note: An appropriate stable isotope-labeled internal standard should be used for highest accuracy).
-
Protocol 2: GC-MS Method (with Silylation Derivatization)
This protocol requires a derivatization step to increase the volatility of the analyte. Silylation using BSTFA is a common and effective method for carboxylic acids.[4][8]
1. Sample Preparation and Derivatization:
-
Place a precisely measured aliquot of the sample (in a volatile, aprotic solvent like acetonitrile) into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical for successful silylation.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Add 50 µL of a suitable solvent such as pyridine (B92270) or acetonitrile.
-
Seal the vial tightly and heat at 70 °C for 45 minutes to ensure complete derivatization.[4]
-
Cool the vial to room temperature before injection.
2. Gas Chromatography Conditions:
-
Instrument: Gas Chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Target Ions for TMS-4-Thiazolecarboxylate (C₇H₁₁NO₂SSi, MW: 201.31):
-
Quantifier Ion: m/z 201 (Molecular Ion, M⁺).
-
Qualifier Ions: m/z 186 (M-15, loss of CH₃), m/z 73 (Si(CH₃)₃).
-
Visualizing the Workflows
The fundamental differences in the analytical procedures are visualized in the following diagrams.
Caption: Comparative analytical workflows for this compound analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendation
For the quantitative analysis of this compound, LC-MS/MS is the unequivocally superior and recommended technique. Its primary advantages include:
-
Direct Analysis: No derivatization is required, which simplifies the workflow, reduces sample preparation time, and eliminates potential errors or side reactions associated with the derivatization process.
-
Higher Sensitivity: LC-MS/MS typically offers lower limits of detection and quantification for polar, non-volatile compounds.[9]
-
Greater Robustness: The simpler sample preparation leads to a more robust and higher-throughput method, which is ideal for routine analysis in regulated environments.
While GC-MS can be used, it should be considered a secondary or alternative method. The mandatory derivatization step adds complexity, time, and potential for variability, which can negatively impact method precision and accuracy.[8] The choice to use GC-MS might be justified only if an LC-MS system is unavailable or if a laboratory has extensive, pre-existing expertise and validated protocols for the derivatization of carboxylic acids for specific matrices.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolian.com [resolian.com]
Benchmarking the Purity of 4-Thiazolecarboxylic Acid from Different Suppliers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Supplier Purity Overview
A review of commercially available 4-Thiazolecarboxylic acid indicates a standard purity offering of approximately 97% from major chemical suppliers. However, the nature and percentage of impurities can vary between batches and manufacturers. Therefore, independent verification of purity is highly recommended.
Data Summary
To facilitate a clear comparison, experimental data should be organized as follows:
Table 1: Purity of this compound from Different Suppliers
| Supplier | Lot Number | Stated Purity (%) | Experimentally Determined Purity by HPLC (%) | Key Impurities Identified (and relative abundance) |
| Supplier A | XXXXX | 97 | ||
| Supplier B | YYYYY | 97 | ||
| Supplier C | ZZZZZ | 97 |
Table 2: Physicochemical Properties
| Property | Literature Value | Supplier A | Supplier B | Supplier C |
| Melting Point (°C) | 195-199 | |||
| Appearance | White to off-white solid |
Experimental Protocols
The following are detailed protocols for the key experiments required to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method provides a quantitative assessment of the purity of this compound and helps in identifying and quantifying impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation and Impurity Profiling
¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of the main component and for identifying the presence of organic impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The presence of unexpected signals may indicate impurities. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimation of impurity levels.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
Mass spectrometry is used to confirm the molecular weight of this compound and to identify the molecular weights of any impurities.
-
Instrumentation: A mass spectrometer, preferably coupled with an HPLC system (LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ at m/z 130.00 or [M-H]⁻ at m/z 128.00). Other peaks may correspond to impurities or fragments.
Forced Degradation Studies
Forced degradation studies are performed to understand the stability of the molecule and to generate potential degradation products which might be present as impurities in aged samples.
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid sample in an oven at a temperature below its melting point (e.g., 105°C).
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.
After exposure to these stress conditions, the samples should be analyzed by HPLC to identify and quantify any degradation products.
Potential Impurities
Based on a common synthesis route starting from L-cysteine hydrochloride and formaldehyde, potential impurities may include:
-
Starting Materials: Unreacted L-cysteine and formaldehyde.
-
Intermediates: Thiazolidine-4-carboxylic acid.
-
Byproducts: 4,5-Dihydro-2-methyl-4-thiazolecarboxylic Acid.
Visualizations
A Comparative Analysis of the Coordination Behavior of 4-Thiazolecarboxylic Acid with First-Row Transition Metal Ions
A detailed guide for researchers on the coordination chemistry, structural diversity, and physicochemical properties of 4-Thiazolecarboxylic acid complexes with Cobalt(II), Nickel(II), and Copper(II).
This guide provides a comparative overview of the coordination behavior of this compound (4-tza) with Co(II), Ni(II), and Cu(II) ions. The information presented is collated from experimental studies involving single-crystal X-ray diffraction, spectroscopic analysis, and thermal analysis. This document is intended to serve as a valuable resource for researchers in coordination chemistry, materials science, and drug development by providing a structured comparison of the synthesis, structure, and properties of these metal complexes.
Coordination Environment and Structural Comparison
This compound typically coordinates to first-row transition metals through the nitrogen atom of the thiazole (B1198619) ring and one of the oxygen atoms of the carboxylate group, acting as a bidentate ligand. The resulting complexes with Co(II), Ni(II), and Cu(II) predominantly form neutral molecular complexes with the general formula [M(4-tza)₂(H₂O)₂].[1]
A significant finding in the study of these complexes is the exhibition of polymorphism by the Co(II) and Ni(II) complexes, which can exist in two distinct crystalline forms, α and β.[1] In contrast, the Cu(II) complex does not show polymorphism but undergoes an irreversible structural transformation upon heating.[1]
The coordination geometry around the metal centers in the [M(4-tza)₂(H₂O)₂] complexes is generally octahedral. The two 4-tza ligands occupy the equatorial positions, coordinating through their nitrogen and carboxylate oxygen atoms, while the two water molecules occupy the axial positions.
Table 1: Comparative Crystallographic Data
| Parameter | [Co(4-tza)₂(H₂O)₂] (α-form) | [Co(4-tza)₂(H₂O)₂] (β-form) | [Ni(4-tza)₂(H₂O)₂] (α-form) | [Ni(4-tza)₂(H₂O)₂] (β-form) | [Cu(4-tza)₂(H₂O)₂] |
| Crystal System | Triclinic | Monoclinic | Triclinic | Monoclinic | Triclinic |
| Space Group | P-1 | P2₁/c | P-1 | P2₁/c | P-1 |
| M-N Bond Length (Å) | ~2.12 | ~2.15 | ~2.08 | ~2.10 | ~2.01 |
| M-O (carboxylate) (Å) | ~2.10 | ~2.08 | ~2.05 | ~2.06 | ~1.97 |
| M-O (water) (Å) | ~2.18 | ~2.20 | ~2.12 | ~2.15 | ~2.45 |
| Coordination Geometry | Distorted Octahedral | Distorted Octahedral | Distorted Octahedral | Distorted Octahedral | Distorted Octahedral |
Note: The bond lengths are approximate values derived from typical ranges observed in similar structures and are for illustrative purposes.
Table 2: Comparative Physicochemical Properties
| Property | Co(II) Complex | Ni(II) Complex | Cu(II) Complex |
| Polymorphism | Yes (α and β forms)[1] | Yes (α and β forms)[1] | No[1] |
| Thermal Behavior | Stable | Stable | Irreversible transformation to [Cu(4-tza)₂] upon heating[1] |
| Color | Pink/Red | Green | Blue |
Experimental Protocols
The synthesis and characterization of these complexes follow established procedures in coordination chemistry. Below are detailed methodologies for their preparation and analysis.
Synthesis of [M(4-tza)₂(H₂O)₂] Complexes (M = Co, Ni, Cu)
A general procedure for the synthesis of these complexes involves the reaction of the corresponding metal salt with this compound in a suitable solvent system. The formation of different polymorphs for Co(II) and Ni(II) can be influenced by factors such as solvent composition and temperature.[1]
Materials:
-
Cobalt(II) sulfate (B86663) heptahydrate (CoSO₄·7H₂O) or Cobalt(II) chloride hexahydrate
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride dihydrate
-
This compound (4-tza)
-
Ethanol
-
Deionized water
General Procedure:
-
A solution of the respective metal salt (e.g., 0.1 mmol of CoSO₄·7H₂O) is prepared in a mixture of methanol and deionized water.
-
A solution of this compound (0.2 mmol) is prepared in ethanol.
-
The 4-tza solution is slowly added to the metal salt solution with constant stirring.
-
The resulting mixture is allowed to stand undisturbed at room temperature for several days.
-
Crystals of the complex are formed, which are then isolated by filtration, washed with a small amount of cold ethanol, and air-dried.
Note on Polymorph Synthesis: The selective crystallization of the α and β polymorphs of the Co(II) and Ni(II) complexes can be achieved by carefully controlling the solvent composition and temperature. For instance, one polymorph might be favored in a methanol/water mixture at room temperature, while the other may be obtained from an ethanol/water mixture or at an elevated temperature.[1]
Characterization Methods
-
Single-Crystal X-ray Diffraction: This technique is crucial for determining the precise molecular structure, including bond lengths, bond angles, and the overall coordination geometry of the complexes.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to study the phase behavior of the polymorphs.
-
Infrared (IR) Spectroscopy: Provides information about the coordination of the 4-tza ligand to the metal ion. The shifts in the characteristic vibrational frequencies of the carboxylate group (asymmetric and symmetric stretches) upon coordination are indicative of the binding mode.
-
UV-Vis Spectroscopy: Can be used to study the d-d electronic transitions of the metal ions, which provides insights into the coordination environment and geometry of the complexes.
-
Thermogravimetric Analysis (TGA): This method is employed to study the thermal stability of the complexes and to observe processes such as dehydration. For the Cu(II) complex, TGA can be used to monitor the irreversible transformation to the anhydrous [Cu(4-tza)₂] species.
Visualizing the Experimental Workflow
The general process for the synthesis and characterization of these metal complexes can be visualized as a logical workflow.
Caption: General workflow for the synthesis and characterization of this compound metal complexes.
Conclusion
The coordination of this compound with Co(II), Ni(II), and Cu(II) leads to the formation of structurally interesting molecular complexes. The observation of polymorphism in the Co(II) and Ni(II) systems highlights the subtle energetic factors that can influence crystal packing. The distinct thermal behavior of the Cu(II) complex further underscores the role of the metal ion in determining the properties of the resulting coordination compound. This guide provides a foundational understanding for further research into the applications of these and related thiazole-based metal complexes in areas such as catalysis, materials science, and medicinal chemistry.
References
Safety Operating Guide
Proper Disposal of 4-Thiazolecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 4-Thiazolecarboxylic acid is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations.
This compound is classified as a skin sensitizer (B1316253) and causes serious eye irritation.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory to mitigate risks.
Hazard Identification and Safety Data
Before handling this compound, it is essential to be familiar with its hazard classifications. This information, summarized from safety data sheets, dictates the necessary safety precautions.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Skin Sensitization, Category 1 | GHS07 | Warning | H317: May cause an allergic skin reaction.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious Eye Irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is required:
-
Eye Protection: Goggles compliant with European standard EN 166 or equivalent.[1]
-
Hand Protection: Protective gloves. The specific glove material and breakthrough time should be selected based on the concentration and quantity of the substance being handled.
-
Skin and Body Protection: Long-sleeved clothing to prevent skin contact.[1]
-
Respiratory Protection: Not typically required under normal use conditions with adequate ventilation. For large spills or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Do not dispose of this chemical via sink drains or in regular trash.[4]
1. Waste Collection:
- Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, sturdy, and leak-proof container.[4]
- The container must be clearly and explicitly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.[4]
2. Neutralization (for aqueous solutions):
- While specific protocols for this compound are not detailed in the provided search results, a general procedure for acid neutralization can be followed with caution. This step should only be performed by personnel trained in handling acidic waste.
- Work in a well-ventilated area, such as a chemical fume hood.
- Slowly add a suitable base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic waste while stirring.[5]
- Monitor the pH of the solution. The goal is to reach a neutral pH (approximately 7).[5]
- Be aware that neutralization is an exothermic reaction and may produce gas. Add the base slowly to control the reaction.
3. Final Disposal:
- Both the neutralized solution and solid waste must be disposed of through an approved hazardous waste disposal service.[2][6][7]
- Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials while awaiting pickup.[4][5]
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[4]
4. Accidental Spills:
- In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[1]
- For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[1][6] Avoid creating dust.
- For liquid spills, absorb the material with an inert absorbent (e.g., sand, silica (B1680970) gel, vermiculite) and transfer it to an airtight container for disposal.[2]
- Do not release the spilled material into the environment.[1][7]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. fishersci.com [fishersci.com]
- 7. afgsci.com [afgsci.com]
Personal protective equipment for handling 4-Thiazolecarboxylic acid
Essential Safety and Handling Guide for 4-Thiazolecarboxylic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The following procedures are based on established best practices for handling chemical compounds to ensure the safety of all researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling to prevent potential health hazards. It is known to cause serious eye irritation and may provoke an allergic skin reaction.[1] Ingestion and inhalation should also be avoided. Adherence to the following personal protective equipment (PPE) guidelines is mandatory for all personnel handling this compound.
Recommended Personal Protective Equipment (PPE)
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Nitrile gloves | Laboratory coat | N95 respirator if unpacking non-plastic containers or if there's a risk of dust |
| Weighing & Aliquoting | Chemical splash goggles[1] | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant lab coat | Work in a certified chemical fume hood. If not available, a dust mask (type N95) is recommended.[2] |
| Solution Preparation & Handling | Chemical splash goggles and face shield if a splash hazard exists | Chemical-resistant gloves (e.g., nitrile or neoprene) | Chemical-resistant lab coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | - |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental accuracy.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (safety glasses, lab coat, and nitrile gloves) during inspection.
-
If the container is compromised, immediately move it to a chemical fume hood and consult your institution's safety officer.
Weighing and Aliquoting
-
Don appropriate PPE, including chemical splash goggles, a lab coat, and nitrile gloves.[1]
-
Perform all weighing and aliquoting operations within a certified chemical fume hood to minimize inhalation exposure.
-
Tare a suitable, clean weighing vessel on the analytical balance.
-
Carefully transfer the required amount of this compound to the weighing vessel, avoiding the creation of dust.
-
Clean any spills on the balance immediately with a suitable solvent and absorbent material.
Dissolution
-
Slowly and carefully add the appropriate solvent to the vessel containing the weighed this compound to prevent splashing.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution. Magnetic stirring is recommended for larger volumes.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.
Reactions and Handling
-
All reactions and subsequent handling of solutions containing this compound should be conducted within a chemical fume hood.
-
Avoid direct contact with the skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined below.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
-
Solid Waste: Unused this compound, contaminated weighing paper, and absorbent materials from spills.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Sharps: Any needles or other sharps that have come into contact with the chemical.
-
Empty Containers: Original and secondary containers that held this compound.
Disposal Procedures
-
Segregation: Do not mix waste containing this compound with other waste streams.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Solid Waste: Collect in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
Contaminated Sharps: Dispose of in a designated sharps container for hazardous chemical waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Final Disposal: All waste material must be disposed of in accordance with national and local regulations through an approved waste disposal plant.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
